N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921101-66-8 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Abstract
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a 2-phenyl-1,3-thiazole core, serves as a valuable scaffold in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect two primary synthetic strategies: a route proceeding through a key aldehyde intermediate followed by reductive amination, and an alternative pathway involving direct nucleophilic substitution. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to offer field-proven insights and ensure technical accuracy.
Introduction: The 2-Phenylthiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural unit is a cornerstone in numerous biologically active compounds and approved pharmaceuticals, including Vitamin B1 (Thiamine).[2] When substituted with a phenyl group at the 2-position and further functionalized at the 4-position, the resulting scaffold becomes a versatile building block in synthetic organic chemistry.[1] this compound (Molecular Formula: C₁₁H₁₂N₂S) is a secondary amine derivative of this scaffold, serving as a key intermediate for creating more elaborate molecular architectures.[1][3] The successful and efficient synthesis of this compound is therefore a critical step in the discovery pipeline for novel therapeutics.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary disconnections for the target molecule, leading to two distinct and viable forward-synthesis strategies. The most apparent disconnection is at the C-N bond formed in the final step, suggesting a reductive amination approach from an aldehyde precursor. A second disconnection considers the formation of the same C-N bond via nucleophilic substitution, starting from a halo- or sulfonate-activated methyl group.
Caption: Retrosynthetic analysis of the target molecule.
Primary Pathway: The Reductive Amination Approach
This strategy is arguably the most robust and widely applicable method due to its high selectivity and the commercial availability of the necessary precursors. It hinges on the classic Hantzsch thiazole synthesis to build the core, followed by functional group manipulation to install the aldehyde, and a final reductive amination step.
Workflow for Reductive Amination Pathway
Caption: Experimental workflow for the reductive amination pathway.
Step 1: Synthesis of the 2-Phenyl-1,3-thiazole Core
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] To construct the 2-phenyl-4-substituted thiazole core, thiobenzamide is reacted with a suitable 3-carbon α-halocarbonyl equivalent.
-
Expert Insight: While various α-haloketones can be used, employing an acetal-protected aldehyde like 3-bromo-1,1-diethoxypropane is advantageous. It prevents unwanted side-reactions of a free aldehyde group under the condensation conditions and provides a direct precursor to the required 4-carbaldehyde intermediate.
Step 2: Formation of 2-Phenyl-1,3-thiazole-4-carbaldehyde
The intermediate from the Hantzsch reaction, 4-(diethoxymethyl)-2-phenyl-1,3-thiazole, is an acetal. The aldehyde functionality is revealed through acidic hydrolysis.
-
Protocol: Hydrolysis of Acetal to Aldehyde
-
Dissolve the 4-(diethoxymethyl)-2-phenyl-1,3-thiazole intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Add an aqueous solution of a strong acid (e.g., 2M Hydrochloric Acid).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture carefully with a base like sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Phenyl-1,3-thiazole-4-carbaldehyde.[6]
-
Step 3: Reductive Amination with Methylamine
Reductive amination is a powerful method for forming amines from carbonyl compounds.[7] It involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with methylamine, which is then reduced in situ to the target secondary amine.[8]
-
Expert Insight: The choice of reducing agent is critical for the success of this step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[8] This selectivity minimizes the formation of 2-phenyl-4-thiazolylmethanol as a byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[8][9]
-
Protocol: Synthesis of Target Compound via Reductive Amination
-
To a stirred solution of 2-Phenyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent like dichloroethane (DCE) or THF, add methylamine (a solution in THF or ethanol, ~1.2-1.5 eq).
-
Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or a mild acid catalyst like acetic acid (~0.1 eq) to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product via column chromatography or by crystallization as a salt (e.g., dihydrochloride) to obtain pure this compound.[3]
-
Alternative Pathway: The Nucleophilic Substitution Approach
This pathway offers a more direct route by first synthesizing a thiazole with a leaving group on the 4-methyl position, followed by a direct Sₙ2 reaction with methylamine.
Workflow for Nucleophilic Substitution Pathway
References
- 1. PPT - N-methyl-1-(2-phenylthiazol-4-yl)methanamine PowerPoint Presentation - ID:13471735 [slideserve.com]
- 2. bepls.com [bepls.com]
- 3. This compound dihydroc… [cymitquimica.com]
- 4. synarchive.com [synarchive.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-chemistry.org [organic-chemistry.org]
An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Thiazole Derivative
The landscape of medicinal chemistry and materials science is perpetually shaped by the exploration of novel molecular scaffolds. Among these, the thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out for its remarkable versatility and presence in a multitude of biologically active compounds. This guide delves into the chemical intricacies of a specific, yet significant, derivative: N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine . This compound, featuring a phenyl group at the 2-position and a methylaminomethyl substituent at the 4-position of the thiazole ring, represents a key building block in the synthesis of more complex molecules with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind its synthesis, the nuances of its properties, and the logic of its handling and reactivity. Our aim is to equip researchers with the foundational knowledge necessary to confidently and effectively utilize this compound in their scientific endeavors.
Molecular Identity and Physicochemical Profile
A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section provides a comprehensive summary of the key identifiers and physicochemical parameters for this compound and its commonly available dihydrochloride salt.
Chemical Structure and Nomenclature
The structural architecture of this compound is characterized by a central 1,3-thiazole ring. A phenyl group is attached at the C2 position, and a methylaminomethyl group is tethered to the C4 position.
Systematic IUPAC Name: this compound
Common Synonyms:
-
(2-Phenyl-thiazol-4-ylmethyl)-methyl-amine
-
4-(Methylaminomethyl)-2-phenylthiazole
The compound is frequently supplied and utilized as its dihydrochloride salt to enhance stability and solubility in aqueous media.
Structure of the Free Base:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its dihydrochloride salt. It is important to note that while data for the dihydrochloride salt is more readily available from commercial suppliers, the properties of the free base are crucial for understanding its behavior in non-aqueous and physiological environments. Where experimental data is not available, computationally predicted values from reputable sources are provided.
| Property | Free Base | Dihydrochloride Salt | Source |
| CAS Number | Not definitively assigned | 921101-66-8[1], 1269288-94-9[2] | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂S | C₁₁H₁₄Cl₂N₂S | [2] |
| Molecular Weight | 204.29 g/mol | 277.22 g/mol | [2] |
| Appearance | Predicted: Pale yellow oil or solid | White to off-white solid | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | Predicted: ~350 °C at 760 mmHg | Not applicable | - |
| pKa (most basic) | Predicted: ~8.5-9.5 (secondary amine) | Not applicable | - |
| LogP | Predicted: ~2.5-3.0 | Not applicable | - |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Soluble in water | - |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence, leveraging established methodologies for the construction of the 2-phenylthiazole core followed by the introduction of the N-methylaminomethyl side chain. A logical and efficient synthetic strategy is paramount for obtaining the target compound in high yield and purity.
Retrosynthetic Analysis and Strategy
A common retrosynthetic approach involves disconnecting the N-methylaminomethyl side chain, leading back to a key intermediate, 2-phenylthiazole-4-carbaldehyde. This aldehyde can be derived from the corresponding 4-hydroxymethyl-2-phenylthiazole, which in turn is accessible from ethyl 2-phenylthiazole-4-carboxylate. The 2-phenylthiazole core is classically constructed via the Hantzsch thiazole synthesis.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-phenylthiazole-4-carboxylate as a solid.
Step 2: Reduction to (2-Phenylthiazol-4-yl)methanol
-
Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Dissolve ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (2-phenylthiazol-4-yl)methanol, which can often be used in the next step without further purification.
Step 3: Oxidation to 2-Phenylthiazole-4-carbaldehyde
-
Dissolve (2-phenylthiazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC, 1.5 equivalents) or another suitable oxidizing agent (e.g., manganese dioxide) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to yield 2-phenylthiazole-4-carbaldehyde as a solid.
Step 4: Reductive Amination to this compound
-
Dissolve 2-phenylthiazole-4-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (e.g., 40% in water or 2M in THF, 2-3 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol with a small percentage of triethylamine) to afford this compound as the free base.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its constituent functional groups: the aromatic thiazole ring, the phenyl substituent, and the secondary amine side chain.
Reactivity of the Thiazole Ring
The 2-phenylthiazole ring is a relatively stable aromatic system. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the appended phenyl group. Electrophilic substitution on the phenyl ring will likely be directed to the meta and para positions relative to the point of attachment to the thiazole, although the thiazole ring itself can also undergo electrophilic attack, typically at the C5 position if unsubstituted.
Reactivity of the N-Methylaminomethyl Group
The secondary amine in the side chain is the most reactive site for many chemical transformations. It is nucleophilic and will readily react with a variety of electrophiles:
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides.
-
Alkylation: Further alkylation can occur with alkyl halides to yield a tertiary amine and subsequently a quaternary ammonium salt.
-
Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides.
-
Salt Formation: As a base, it readily reacts with acids to form ammonium salts, such as the commercially available dihydrochloride.
Stability and Storage
This compound, as a free base, is susceptible to oxidation and may be sensitive to air and light over prolonged periods. It is recommended to store the free base under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.
The dihydrochloride salt is significantly more stable and is the preferred form for long-term storage. It is a crystalline solid that is less prone to oxidation and can be stored at room temperature in a well-sealed container.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit characteristic signals for each distinct proton environment:
-
Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm). The protons ortho to the thiazole ring may appear slightly downfield compared to the meta and para protons.
-
Thiazole Proton: A singlet for the C5-H of the thiazole ring, typically appearing in the region of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-N): A singlet or a doublet (if coupled to the NH proton) for the methylene group adjacent to the amine, expected around δ 3.8-4.2 ppm.
-
N-Methyl Protons (-NH-CH₃): A singlet for the methyl group attached to the nitrogen, likely in the range of δ 2.3-2.6 ppm.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for each carbon atom:
-
Phenyl Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the thiazole ring will be a quaternary signal.
-
Thiazole Carbons: Signals for C2, C4, and C5 of the thiazole ring. The C2 carbon, attached to the phenyl group and nitrogen, will be significantly downfield (δ ~160-170 ppm). The C4 and C5 carbons will appear in the aromatic region.
-
Methylene Carbon (-CH₂-N): A signal for the methylene carbon, expected around δ 45-55 ppm.
-
N-Methyl Carbon (-NH-CH₃): A signal for the methyl carbon, typically in the range of δ 30-40 ppm.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (204.29). Key fragmentation patterns would include:
-
Alpha-cleavage: Cleavage of the C-C bond between the thiazole ring and the aminomethyl group would be a major fragmentation pathway, leading to a stable thiazolyl-methyl cation or a fragment corresponding to the loss of the methylamino group.
-
Loss of a methyl group: Fragmentation of the N-methyl group.
-
Fragmentation of the thiazole ring: Characteristic fragmentation patterns for the thiazole nucleus.
Applications and Future Directions
This compound serves as a valuable intermediate in drug discovery and development. The 2-phenylthiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The N-methylaminomethyl side chain provides a handle for further chemical modification, allowing for the synthesis of libraries of compounds for biological screening.
Future research involving this compound could focus on:
-
Development of novel therapeutic agents: Utilizing this compound as a starting material for the synthesis of new drug candidates targeting various diseases.
-
Exploration of its coordination chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the secondary amine, can act as ligands for metal ions, opening possibilities in the development of new catalysts or materials with interesting electronic or magnetic properties.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring and the amine substituent to understand how these changes affect biological activity.
Conclusion
This compound is a chemically versatile and synthetically accessible molecule with significant potential in various scientific disciplines. This guide has provided a comprehensive overview of its chemical properties, from its fundamental identity and physicochemical parameters to its synthesis, reactivity, and spectroscopic characterization. By understanding the principles outlined herein, researchers can effectively and safely utilize this compound as a building block for the creation of novel molecules with desired functions, thereby contributing to the advancement of science and technology.
References
The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Activities
Introduction
The 1,3-thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole core serves as a versatile template for the design of novel therapeutic agents. This structural motif is present in a number of FDA-approved drugs, highlighting its clinical significance.[1] This in-depth technical guide will explore the diverse biological activities associated with 2-phenyl-1,3-thiazole derivatives, with a specific focus on providing a framework for understanding the potential of compounds such as N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. While direct biological data for this specific molecule is not extensively published, an examination of the broader class of 2-phenyl-1,3-thiazole derivatives provides a strong foundation for inferring its potential activities and guiding future research.
This guide is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, providing both a comprehensive overview and detailed experimental insights.
Chemical Synthesis of the 2-Phenyl-1,3-Thiazole Core
The synthesis of 2-phenyl-1,3-thiazole derivatives is typically achieved through well-established synthetic methodologies. The Hantzsch thiazole synthesis is a cornerstone reaction in this context, involving the condensation of a-haloketones with thioamides. Variations of this method, along with other synthetic strategies, have been employed to generate diverse libraries of 2-phenyl-1,3-thiazole analogs for biological screening.[2][3]
A general synthetic workflow for obtaining 2-phenyl-1,3-thiazole derivatives is depicted below. This pathway illustrates the key steps often involved in the construction of this scaffold, starting from readily available starting materials.
Caption: Generalized synthetic workflow for 2-phenyl-1,3-thiazole derivatives.
A Spectrum of Biological Activities
Derivatives of the 2-phenyl-1,3-thiazole scaffold have been reported to exhibit a remarkable range of biological activities. This section will explore some of the most significant and well-documented pharmacological effects.
Antifungal Properties
A significant body of research has focused on the development of 2-phenyl-1,3-thiazole derivatives as potent antifungal agents.[1][4][5] These compounds have shown efficacy against a variety of pathogenic fungi, including clinically relevant species such as Candida albicans and Aspergillus niger.[3][5]
The primary mechanism of action for many of these antifungal derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death. This mechanism is shared by the widely used azole class of antifungal drugs.[5]
Table 1: In Vitro Antifungal Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 7a | C. albicans | 7.81 | [5] |
| 7e | C. albicans | 3.9 | [5] |
| 10c | S. sclerotiorum | 4.90 (EC50) | [4] |
| 10c | B. cinerea | 7.57 (EC50) | [4] |
| 10c | R. cerealis | 7.84 (EC50) | [4] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Anticancer Potential
The 2-phenyl-1,3-thiazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[6][7] Derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast, liver, and neuroblastoma cell lines.[6][7][8]
Several mechanisms of action have been proposed for the anticancer effects of these compounds. One of the key targets identified is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. Other reported mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]
Caption: Inhibition of VEGFR-2 signaling by 2-phenyl-1,3-thiazole derivatives.
Table 2: Cytotoxic Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | MCF-7 (Breast) | 5.73 | [6] |
| 4 | MDA-MB-231 (Breast) | 12.15 | [6] |
| 4c | MCF-7 (Breast) | 2.57 | [7] |
| 4c | HepG2 (Liver) | 7.26 | [7] |
IC50: Half maximal inhibitory concentration.
Anti-inflammatory and Cholinesterase Inhibitory Activities
Recent studies have explored the potential of 2-phenyl-1,3-thiazole derivatives as dual anti-inflammatory and cholinesterase inhibitors, which could be beneficial for the treatment of neurodegenerative diseases like Alzheimer's disease.[9] Some derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Additionally, these compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-8.[9]
Adenosine A3 Receptor Antagonism
Derivatives of 2-phenyl-1,3-thiazole have also been identified as potent and selective antagonists of the human adenosine A3 receptor.[10][11] This receptor is implicated in a variety of physiological processes, and its modulation has therapeutic potential in conditions such as inflammation, cancer, and glaucoma.[11] The structure-activity relationship studies in this area have provided valuable insights into the design of highly selective A3 receptor antagonists.[10]
Structure-Activity Relationships (SAR)
The biological activity of 2-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Key SAR insights from various studies include:
-
Substituents on the 2-Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring can significantly influence activity. For instance, in some series of antifungal agents, the presence of electron-withdrawing groups has been shown to enhance potency.[1]
-
Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring are crucial for modulating biological activity. For example, the introduction of different aryl or heterocyclic moieties at the 4-position has led to the discovery of potent antimicrobial agents.[12][13]
-
Linker and Terminal Groups: For compounds with more extended structures, the nature of the linker connecting the 2-phenyl-1,3-thiazole core to other functionalities, as well as the terminal groups themselves, play a critical role in target engagement and overall activity.[9]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl) to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. b. The MIC can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Perspectives
The 2-phenyl-1,3-thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new libraries of 2-phenyl-1,3-thiazole derivatives with greater structural diversity will be crucial for identifying compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be essential for their further development.
-
In Vivo Efficacy and Safety Studies: Compounds that demonstrate significant in vitro activity should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend to other therapeutic areas beyond those already explored.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Ascendant Scaffold: A Literature Review of 2-Phenyl-1,3-Thiazole Derivatives in Medicinal Chemistry
Abstract
The 2-phenyl-1,3-thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the current landscape of 2-phenyl-1,3-thiazole derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the established methodologies and future potential of this remarkable chemical entity.
Introduction: The Significance of the 2-Phenyl-1,3-Thiazole Moiety
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic compounds with profound biological implications.[1] The incorporation of a phenyl group at the 2-position of the thiazole ring gives rise to the 2-phenyl-1,3-thiazole scaffold, a structural framework that has proven to be exceptionally fruitful in the quest for novel therapeutic agents. This core structure is present in a number of commercially available drugs and a vast library of investigational compounds, underscoring its importance in drug discovery.[2][3]
The therapeutic versatility of 2-phenyl-1,3-thiazole derivatives is extensive, with documented activities spanning a wide spectrum of diseases. These compounds have demonstrated potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[4][5][6] The unique electronic and steric properties of the 2-phenyl-1,3-thiazole system allow for facile and diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will delve into the key aspects of this important class of compounds, providing a detailed overview of their synthesis and multifaceted biological activities.
Synthetic Strategies for 2-Phenyl-1,3-Thiazole Derivatives
The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and time-tested method offers a straightforward and efficient route to a wide array of substituted thiazoles.[3][7] Beyond this classical approach, several other synthetic methodologies have been developed to access this privileged scaffold.
The Hantzsch Thiazole Synthesis: The Workhorse Reaction
The Hantzsch synthesis is the cornerstone of 2-phenyl-1,3-thiazole preparation. The reaction involves the cyclocondensation of a thioamide, in this case, thiobenzamide or its derivatives, with an α-haloketone.[7][8] This method is highly adaptable, allowing for the introduction of a wide variety of substituents on both the phenyl and thiazole rings by simply varying the starting materials.
A general representation of the Hantzsch synthesis is depicted below:
Caption: Generalized Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.
Experimental Protocol: A Representative Hantzsch Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a 2-phenyl-1,3-thiazole derivative via the Hantzsch reaction:
-
Reaction Setup: To a solution of an appropriate α-haloketone (1 mmol) in a suitable solvent such as ethanol or acetone, add the corresponding thiobenzamide derivative (1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.
-
Isolation and Purification: The resulting crude product can be isolated by filtration if it precipitates out of solution. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Alternative Synthetic Routes
While the Hantzsch synthesis remains the most prevalent method, other strategies have been employed to construct the 2-phenyl-1,3-thiazole scaffold. These can include multicomponent reactions and the use of solid-phase synthesis techniques, which can offer advantages in terms of efficiency and library generation.
A Spectrum of Biological Activities
The 2-phenyl-1,3-thiazole scaffold has been extensively explored for its therapeutic potential, leading to the discovery of compounds with a wide range of biological activities. The following sections will highlight the key findings in the major therapeutic areas of investigation.
Antimicrobial Activity: A Continuing Battle
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Phenyl-1,3-thiazole derivatives have emerged as a promising class of antimicrobial compounds with activity against a variety of bacterial and fungal pathogens.[8][10]
Numerous studies have reported the antibacterial efficacy of 2-phenyl-1,3-thiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes. For instance, a series of 2-phenylacetamido-thiazole derivatives were found to be potent inhibitors of Escherichia coli KAS III (ecKAS III), an enzyme involved in fatty acid biosynthesis.[11] The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring.
Table 1: Selected 2-Phenyl-1,3-Thiazole Derivatives with Antibacterial Activity
| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| 1 | 4-hydroxyphenyl at the 2-position of 1,3-thiazole | S. aureus, E. coli | 125-150 | [8] |
| 2 | 2,3,5-trichlorophenyl | B. subtilis, S. aureus, E. coli | - | [11] |
| 3e | - | Gram-positive bacteria | 31.25 | [7] |
| 43a | - | S. aureus, E. coli | 16.1 µM | [10] |
In addition to their antibacterial properties, 2-phenyl-1,3-thiazole derivatives have also demonstrated significant antifungal activity. Some of these compounds act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2] The antifungal drug isavuconazole, which contains a phenylthiazole structure, is a testament to the potential of this scaffold in combating fungal infections.[2]
Table 2: Selected 2-Phenyl-1,3-Thiazole Derivatives with Antifungal Activity
| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| 12 | 4-hydroxyphenyl at the 2-position of 1,3-thiazole | A. niger | 125-150 | [8] |
| B9 | - | Seven common clinically susceptible fungal strains | - | [2] |
| 3e | - | Candida strains | 7.81 | [7] |
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases. 2-Phenyl-1,3-thiazole derivatives have been investigated for their anti-inflammatory potential, with many compounds exhibiting significant activity in various in vivo and in vitro models.[4][12][13] The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit pro-inflammatory mediators and enzymes.
The anti-inflammatory activity of synthesized phenyl thiazole derivatives has been evaluated using methods such as the carrageenan and formalin-induced rat paw edema assays.[4] Some derivatives have shown activity comparable to or even better than standard anti-inflammatory drugs like nimesulide.[4][12]
Anticancer Activity: A Promising Avenue in Oncology
The development of novel anticancer agents is a critical area of research. 2-Phenyl-1,3-thiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an attractive scaffold for the design of new chemotherapeutic agents.[14][15][16][17]
The mechanisms underlying the anticancer effects of these compounds are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For example, some derivatives have been shown to inhibit kinases such as PI3Kα, which are often dysregulated in cancer.[17]
Table 3: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anticancer Activity
| Compound ID | Substituent(s) | Cell Line(s) | IC50 (µM) | Reference |
| 4b | Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | Leukemia HL-60 | 1.3±0.29 | [14] |
| 11c | Chlorine-containing derivative | HepG-2, HCT-116, MCF-7 | ~4, ~7, ~3 | [15] |
| 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7, HepG2 | 2.57±0.16, 7.26±0.44 | [16] |
| 6a | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | Ovarian cancer OVCAR-4 | 1.569±0.06 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-phenyl-1,3-thiazole derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The biological activity of 2-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
For example, in the context of antifungal activity, the presence of a methyl group at the 4-position of the thiazole ring can sometimes be detrimental to activity due to steric hindrance at the target binding site.[2] Conversely, the introduction of specific substituents on the phenyl ring, such as a 4-methoxyphenyl group, has been shown to enhance the binding affinity and selectivity for certain biological targets like the human adenosine A3 receptor.[18][19]
The following diagram illustrates a general SAR workflow for optimizing 2-phenyl-1,3-thiazole derivatives:
Caption: A typical workflow for the structure-activity relationship (SAR) analysis and optimization of 2-phenyl-1,3-thiazole derivatives.
Conclusion and Future Perspectives
The 2-phenyl-1,3-thiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic tractability, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued relevance in the pursuit of novel therapeutic agents. Future research in this area will likely focus on the development of more selective and potent compounds through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the sustainable development of this important class of compounds. The insights provided in this guide are intended to empower researchers to build upon the existing knowledge and unlock the full therapeutic potential of 2-phenyl-1,3-thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. jchemrev.com [jchemrev.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine: A Technical Guide
Introduction
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine is a small organic molecule featuring a phenyl-substituted thiazole core, a heterocyclic motif of significant interest in medicinal chemistry and drug development. The structural elucidation and confirmation of purity for such compounds are paramount for advancing research and ensuring the reliability of biological and pharmacological studies. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standardized protocols for their acquisition and interpretation. As direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predictive data based on the analysis of structurally related compounds and foundational spectroscopic principles.
This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this compound. The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar chemical entities.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. Its spectroscopic signature is a composite of the contributions from the phenyl ring, the thiazole heterocycle, the methanamine side chain, and the N-methyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar thiazole-containing compounds and established chemical shift principles.[2][3]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the thiazole ring, the methanamine side chain, and the N-methyl group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet | 2H |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H |
| Thiazole-H (C5) | ~7.1 | Singlet | 1H |
| -CH₂- (methanamine) | ~4.0 | Singlet | 2H |
| -NH- | 1.5 - 2.5 (broad) | Singlet | 1H |
| -CH₃ (N-methyl) | ~2.4 | Singlet | 3H |
Causality behind Predictions: The aromatic protons of the phenyl group are expected to be in the downfield region (7.3-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the 5-position of the thiazole ring will appear as a singlet. The benzylic protons of the methanamine side chain are shifted downfield due to the adjacent thiazole ring. The N-methyl protons will appear as a singlet in the aliphatic region. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide - if present as impurity) | >160 |
| Thiazole C2 (attached to phenyl) | ~168 |
| Thiazole C4 (attached to side chain) | ~150 |
| Phenyl C (ipso) | ~133 |
| Phenyl C (ortho, meta, para) | 126 - 130 |
| Thiazole C5 | ~115 |
| -CH₂- (methanamine) | ~45 |
| -CH₃ (N-methyl) | ~35 |
Causality behind Predictions: The carbons of the thiazole ring are expected at characteristic downfield shifts. The phenyl carbons will appear in the aromatic region, and the aliphatic carbons of the methanamine and N-methyl groups will be found at upfield chemical shifts.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[4] Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative number of protons.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.[7]
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 219.0954 | Protonated molecular ion |
| [M]⁺˙ | 218.0878 | Molecular ion (radical cation) |
| C₁₀H₉N₂S⁺ | 204.0532 | Loss of CH₃ from [M+H]⁺ |
| C₉H₈NS⁺ | 178.0372 | Fragmentation of the side chain |
| C₇H₅S⁺ | 121.0106 | Phenylthiylium ion |
| C₆H₅⁺ | 77.0391 | Phenyl cation |
Causality behind Predictions: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak. Under electron ionization (EI), the molecular ion [M]⁺˙ will be observed, followed by characteristic fragmentation patterns, such as the loss of the methyl group or cleavage of the methanamine side chain. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy.[8][9]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[10] For LC-MS analysis, the mobile phase composition should be considered.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[8] The instrument should be calibrated using a known standard.
-
Ionization: Introduce the sample into the ion source. Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Determine the elemental composition from the accurate mass measurement of the molecular ion.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[11]
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-S stretch | 600-800 | Weak to medium |
Causality behind Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a broad band in the 3300-3500 cm⁻¹ region.[12] The aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the thiazole and phenyl rings will give rise to absorptions in the 1450-1650 cm⁻¹ region. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule.[13]
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR spectroscopy data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.[14] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).[15]
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).
-
Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.[16]
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λ_max (nm) | Solvent |
| π → π* (Phenyl and Thiazole) | ~260 - 280 | Ethanol or Methanol |
Causality behind Predictions: The conjugated system formed by the phenyl and thiazole rings is expected to give rise to strong π → π* electronic transitions, resulting in a maximum absorption (λ_max) in the UV region.[17] The exact position of the λ_max can be influenced by the solvent polarity.[18]
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopy data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[19] From the stock solution, prepare a dilute solution in a quartz cuvette such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Baseline Correction: Fill a reference cuvette with the pure solvent and record a baseline spectrum.[20]
-
Sample Measurement: Replace the reference cuvette with the sample cuvette and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of this compound. While the data presented is predictive, it is based on sound spectroscopic principles and data from closely related structures. The experimental protocols are standardized and designed to yield high-quality, reproducible data. Adherence to these methodologies will ensure the accurate structural elucidation and purity assessment of this compound, thereby supporting its further investigation in research and development.
References
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. biocompare.com [biocompare.com]
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Thiazole Compounds: A Versatile Scaffold for Targeting Key Pathological Pathways
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Promise of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of therapeutic agents, leading to a number of FDA-approved drugs such as the anticancer agents Dasatinib and Ixazomib, and the antiretroviral Ritonavir.[1][4][5] This guide provides a deep dive into the contemporary understanding of thiazole compounds as targeted therapeutics, moving beyond a mere catalog of activities to explore the underlying molecular mechanisms and strategic considerations for future drug development. We will dissect the key therapeutic areas where thiazoles have shown significant promise, focusing on their molecular targets and the experimental validation of their mechanisms of action.
I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer
The application of thiazole-containing compounds in cancer therapy is a testament to their ability to interact with a wide array of biological targets crucial for tumor growth and survival.[4][6][7] These compounds exert their anticancer effects through several distinct and sometimes overlapping mechanisms.[4][8]
A. Targeting the Engine: Protein Kinase Inhibition
Abnormal protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9] Thiazole derivatives have emerged as potent inhibitors of both serine/threonine and tyrosine kinases.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical for cell cycle regulation, and their inhibition can halt the uncontrolled proliferation of cancer cells.[10][11] Thiazole-based compounds have been designed as effective inhibitors of CDK2 and CDK9.[9][10][12] For instance, certain 4-thiazol-2-anilinopyrimidine derivatives show high potency and selectivity for CDK9, a kinase involved in transcriptional regulation of anti-apoptotic proteins.[10] Similarly, novel thiazolone and thiazolthione derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2.[11]
-
B-RAF Kinase: Mutations in the B-RAF gene are common in melanoma. Thiazole derivatives containing a phenyl sulfonyl group have shown exceptional inhibitory effects on the B-RAFV600E mutant kinase, with some compounds surpassing the potency of the standard drug dabrafenib.[9]
-
Receptor Tyrosine Kinases (RTKs): Thiazole-containing compounds have been developed as inhibitors of RTKs like EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.[13][14]
The following diagram illustrates the central role of protein kinases in cancer cell signaling and the points of intervention for thiazole-based inhibitors.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
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- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Introduction: The Phenylthiazole Core, a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of Phenylthiazole Compounds
The phenylthiazole motif, a heterocyclic structure featuring a phenyl ring attached to a thiazole ring, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this structural unit is present in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captivated researchers for over a century.[1] Its derivatives have been successfully developed into therapeutic agents and continue to be a fertile ground for the discovery of novel drugs targeting a wide array of diseases. This guide provides a comprehensive exploration of the phenylthiazole story, from the fundamental discovery of the thiazole ring to its evolution into a critical pharmacophore in contemporary drug development. We will delve into the key synthetic milestones, elucidate the mechanisms behind its diverse biological activities, and provide detailed protocols for its synthesis and evaluation, offering a technical resource for scientists and researchers in the field.
Part 1: The Genesis of a Heterocycle: The Hantzsch Thiazole Synthesis
The history of phenylthiazoles is inextricably linked to the discovery of the thiazole ring itself. In 1887, German chemist Arthur Hantzsch reported a novel and efficient method for synthesizing thiazole derivatives.[2][3] This reaction, now universally known as the Hantzsch Thiazole Synthesis, involves the condensation of an α-haloketone with a thioamide.[4] The elegance and utility of this method lie in its simplicity, the stability of the resulting aromatic products, and its tolerance for a wide variety of substituents, which allows for the creation of diverse chemical libraries.[4] This versatility became the foundational chemical technology that enabled the subsequent exploration of phenylthiazole compounds.
The reaction proceeds through a well-understood, multi-step mechanism involving nucleophilic attack, intramolecular cyclization, and a final dehydration step to yield the stable aromatic thiazole ring.[4][5]
Part 2: A Pharmacophore of Immense Potential: The Biological Activities of Phenylthiazole Derivatives
The introduction of a phenyl group onto the thiazole scaffold unlocked a vast chemical space with profound biological implications. The phenyl ring offers a site for numerous substitutions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This has led to the discovery of phenylthiazole derivatives with potent activities across several therapeutic areas.
Antifungal Agents: Targeting the Fungal Cell Membrane
A significant number of phenylthiazole derivatives exhibit powerful antifungal properties, primarily by targeting the enzyme lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By inhibiting CYP51, these compounds disrupt the integrity of the membrane, ultimately leading to fungal cell death.[1] This mechanism is shared by widely used azole antifungal drugs, and the phenylthiazole scaffold has been incorporated into FDA-approved drugs like isavuconazole.[6]
References
"In silico prediction of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine properties"
An In-Depth Technical Guide: In Silico Prediction of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine Properties
Introduction: De-risking Discovery through Predictive Science
In the landscape of modern drug discovery, the imperative to "fail fast, fail cheap" has never been more critical. The journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with undesirable pharmacokinetic profiles and unforeseen toxicity being primary drivers of late-stage attrition.[1] This guide focuses on a specific molecule, This compound , to illustrate the power and process of in silico property prediction. By leveraging computational models, we can forecast a compound's behavior within a biological system before it is ever synthesized, enabling a data-driven approach to prioritizing and optimizing lead candidates.[2][3]
This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how" but the critical "why" behind each predictive step. We will detail the methodologies for assessing the physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicological (Tox) properties of our target molecule, grounding each claim in authoritative science and providing a transparent, reproducible workflow.
Molecular Representation: The Digital Blueprint
The fidelity of any in silico prediction is contingent upon the accurate representation of the molecule. All computational tools begin with a standardized structural input. For this compound, these are:
-
Canonical SMILES: CNCc1csc(n1)c2ccccc2
-
InChIKey: RYIBGXVVFRKUPL-UHFFFAOYSA-N[4]
-
Molecular Formula: C₁₁H₁₂N₂S[5]
This digital representation is the substrate for all subsequent calculations, from simple descriptor-based models to complex machine-learning algorithms.[7]
Predicting the Physicochemical Foundation
Physicochemical properties govern how a molecule behaves in solution and interacts with biological membranes, directly influencing its ADME profile.[8] Predicting these foundational characteristics is the first step in assessing its drug-likeness. The primary methodologies employed are Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features (descriptors) with experimental data.[9][10]
Key Physicochemical Properties & Rationale
| Property | Importance in Drug Discovery | Predicted Value |
| LogP (Octanol/Water) | Measures lipophilicity. A key indicator of membrane permeability, solubility, and potential for non-specific binding. Optimal range is typically 1-3. | Value from model |
| LogS (Aqueous Solubility) | Determines how well the compound dissolves in aqueous environments (like the gut or blood). Poor solubility is a major hurdle for oral absorption. | Value from model |
| pKa (Acid/Base Dissociation) | Predicts the ionization state of the molecule at physiological pH (7.4). Ionization state profoundly impacts solubility, permeability, and target binding.[8] | Value(s) from model |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. Correlates with hydrogen bonding potential and is a strong predictor of cell permeability and blood-brain barrier penetration. | Value from model |
Protocol: Physicochemical Property Prediction
-
Tool Selection: Utilize a validated software suite. Options range from commercial packages like ACD/Percepta and ChemDraw Professional to freely accessible web servers.[11][12][13]
-
Input Structure: Submit the molecule's SMILES string (CNCc1csc(n1)c2ccccc2) to the chosen platform.
-
Execute Calculation: Run the QSPR modules for LogP, LogS, pKa, and TPSA.
-
Analyze Output: Review the predicted values. High-quality tools will provide a reliability index or show similar structures from the training set, which helps validate the prediction.[10]
In Silico Pharmacokinetics: The ADME Profile
ADME modeling provides a computational framework to predict a drug's journey through the body.[14] These predictions are crucial for optimizing dosing regimens and avoiding costly failures due to poor bioavailability or rapid clearance.
Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.
-
Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed. Models are often trained on Caco-2 cell permeability data, an in vitro surrogate for the intestinal wall.[1]
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can expel drugs from cells, reducing absorption. Predicting whether a compound is a P-gp substrate or inhibitor is vital.[15]
Distribution
Once absorbed, a drug distributes throughout the body.
-
Plasma Protein Binding (PPB): Drugs can bind to proteins like albumin in the blood. Only the unbound fraction is free to interact with the target. High PPB can limit efficacy.
-
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross into the central nervous system. This is essential for CNS-targeting drugs and a critical safety flag for non-CNS drugs.[16]
Metabolism
The body chemically alters drugs, primarily in the liver, to facilitate excretion.[14]
-
Cytochrome P450 (CYP) Interaction: The CYP enzyme family is responsible for the metabolism of most drugs. In silico models predict whether a compound is a substrate or inhibitor of key isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.[16][17]
-
Sites of Metabolism (SOM): Advanced models can predict which atoms in the molecule are most likely to be metabolized. This insight allows medicinal chemists to strategically modify the structure to improve metabolic stability.
Excretion
This is the final elimination of the drug and its metabolites.
-
Total Clearance (CL): Predicts the rate at which the drug is removed from the body. This is a key parameter for determining dosing frequency.
Summary of Predicted ADME Properties
| Parameter | Key Question | Predicted Outcome |
| HIA (% Absorbed) | Will it be absorbed from the gut? | High/Low |
| Caco-2 Permeability | Can it cross the intestinal wall? | High/Low |
| P-gp Substrate | Will it be pumped out of cells, limiting absorption? | Yes/No |
| BBB Permeant | Will it cross into the brain? | Yes/No |
| PPB (%) | How much will be bound to plasma proteins? | Value from model |
| CYP Inhibitor (Major Isoforms) | Does it pose a risk for drug-drug interactions? | Inhibitor/Non-inhibitor |
| Total Clearance | How quickly will it be eliminated? | Value (ml/min/kg) |
Predictive Toxicology: Identifying Liabilities Early
In silico toxicology aims to identify potential safety hazards before committing resources to synthesis and in vitro/in vivo testing.[9][18] The approach uses a combination of QSAR models and rule-based expert systems that identify toxicophores—substructural fragments known to be associated with toxicity.[19]
Key Toxicological Endpoints
| Endpoint | Rationale for Screening | Predicted Risk |
| hERG Inhibition | Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmia; a major reason for drug candidate failure.[16] | High/Medium/Low Risk |
| Mutagenicity (Ames) | Predicts the potential of a compound to cause DNA mutations, a flag for carcinogenic risk. | Mutagen/Non-mutagen |
| Hepatotoxicity (DILI) | Drug-Induced Liver Injury is a common and serious adverse effect that often halts clinical development. | High/Low Risk |
| Skin Sensitization | Important for topically applied drugs and for assessing occupational handling risks. | Sensitizer/Non-sensitizer |
Integrated In Silico Workflow
The following diagram and protocol outline a comprehensive, self-validating workflow for the in silico assessment of a novel chemical entity.
Caption: A generalized workflow for in silico property prediction.
Step-by-Step Protocol:
-
Define the Structure: Obtain the canonical SMILES string for this compound.
-
Select a Tool Suite: For robust analysis, use at least two different predictive platforms to generate consensus data (e.g., pkCSM and SwissADME, or a commercial package).[13] This helps mitigate the biases of any single model.
-
Execute Predictions: Systematically run the prediction modules for all physicochemical, ADME, and toxicological properties listed in the tables above.
-
Collate Data: Consolidate all predicted values into the summary tables provided in this guide.
-
Assess Model Validity: For each prediction, check the tool's applicability domain. If the molecule is structurally dissimilar to the model's training set, the prediction's reliability is low. Many tools provide a confidence score or graphical representation of similarity to known compounds.
-
Synthesize and Interpret: Analyze the complete predicted profile. Identify potential liabilities (e.g., predicted hERG toxicity, poor solubility) and strengths (e.g., good BBB penetration for a CNS target).
Strategic Interpretation and Decision Making
The output of an in silico analysis is not a definitive judgment but a set of data-driven hypotheses that must be interpreted in the context of the specific drug discovery project.
Caption: Decision-making based on key in silico predictions.
-
Causality in Action: If predicted LogP is very high (>5), this suggests potential issues with solubility and non-specific toxicity. If the TPSA is high (>140 Ų), poor oral absorption is likely. This predictive cascade—from fundamental physics to pharmacokinetic outcomes—is the core value of the in silico approach.
-
A Self-Validating System: The protocol's trustworthiness comes from using consensus modeling and respecting the applicability domain of each algorithm. A prediction is only as good as the data it was trained on. By flagging out-of-domain predictions, the system validates its own limits.
Conclusion
The in silico profiling of this compound provides a powerful, multi-faceted preview of its potential as a drug candidate. This guide demonstrates a structured, scientifically rigorous approach to generating and interpreting this predictive data. By integrating computational predictions early and iteratively, research organizations can better allocate resources, reduce their reliance on animal testing in the initial stages, and ultimately increase the efficiency and success rate of their drug discovery programs.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. This compound dihydroc… [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 8. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. revvitysignals.com [revvitysignals.com]
- 12. youtube.com [youtube.com]
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- 14. longdom.org [longdom.org]
- 15. acdlabs.com [acdlabs.com]
- 16. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine Analogs
Abstract
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogs of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine. By synthesizing data from extensive research on related thiazole derivatives, this document offers insights into the rational design of novel therapeutic agents. We will delve into the synthetic pathways, delineate the impact of structural modifications on biological outcomes, propose potential molecular targets and signaling pathways, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Introduction: The 2-Phenyl-1,3-Thiazole Core as a Versatile Pharmacophore
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is present in a variety of natural products and synthetic compounds of therapeutic interest.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of molecules targeting a diverse range of biological entities. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole scaffold gains additional opportunities for aromatic interactions, further enhancing its potential as a pharmacophore.
Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] The this compound scaffold, characterized by a methylaminomethyl substituent at the 4-position, presents a key structural motif for exploration. The basic nitrogen atom in this side chain can play a crucial role in receptor binding and can significantly influence the pharmacokinetic properties of the molecule. Understanding how modifications to this core structure impact biological activity is paramount for the development of potent and selective therapeutic agents.
This guide will systematically explore the SAR of this class of compounds, providing a framework for the rational design of next-generation thiazole-based drugs.
Synthetic Strategy: A Modular Approach to Analog Synthesis
The synthesis of this compound analogs can be efficiently achieved through a modular approach, allowing for the systematic variation of different structural components. The foundational Hantzsch thiazole synthesis is a robust and widely used method for constructing the core 2-phenyl-1,3-thiazole ring system.
Core Scaffold Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of the 2-phenyl-1,3-thiazole core, benzothioamide and a suitable 3-halo-1,1-dimethoxyacetone can be used to generate a precursor which can then be converted to the 4-(halomethyl) derivative.
Introduction of the N-Methylaminomethyl Side Chain
The 4-(halomethyl)-2-phenylthiazole intermediate is a versatile precursor for the introduction of the N-methylaminomethyl side chain. This is typically achieved through a nucleophilic substitution reaction with methylamine.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole
-
To a solution of benzothioamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-2-phenyl-1,3-thiazole.
Step 2: Synthesis of this compound
-
Dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup to remove excess methylamine and salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or by conversion to its hydrochloride salt.[3]
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study for this compound analogs is not extensively documented, we can infer critical SAR trends by examining published data on structurally related 2-phenylthiazole and 4-aminomethylthiazole derivatives. The following analysis is a synthesis of these findings to guide the rational design of novel analogs.
Modifications of the 2-Phenyl Ring
The electronic and steric properties of substituents on the 2-phenyl ring are critical determinants of biological activity.
-
Electron-donating groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) groups can enhance activity, potentially by increasing the electron density of the aromatic ring and improving hydrophobic interactions with the target protein.[4]
-
Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO2) groups can also confer potent activity. The position of the substituent is crucial; for instance, para-substitution is often favored.[5]
-
Steric bulk on the phenyl ring can be either beneficial or detrimental depending on the topology of the target's binding pocket.
Modifications of the Thiazole Ring
The thiazole ring itself offers limited positions for substitution without altering the core scaffold. However, modifications at the 5-position can be explored. Introduction of small alkyl or halo groups at this position can modulate the electronic landscape of the heterocycle and influence binding affinity.
Modifications of the 4-Aminomethyl Side Chain
The nature of the amino group at the 4-position is a key modulator of activity and selectivity.
-
N-Alkylation: Varying the alkyl group on the nitrogen can impact potency and selectivity. Increasing the chain length from methyl to ethyl or larger groups can probe the size of the binding pocket.
-
N-Arylation: Introduction of an aryl group on the nitrogen can introduce additional aromatic interactions.
-
Primary vs. Secondary vs. Tertiary Amines: The substitution pattern on the nitrogen (primary, secondary, or tertiary amine) will affect the pKa and hydrogen bonding capacity of the molecule, which are critical for interactions with biological targets.
-
Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can constrain the conformation of the side chain, potentially leading to increased affinity and selectivity.
Representative SAR Data for Thiazole Analogs
The following table summarizes representative data from the literature for related thiazole derivatives, illustrating the impact of structural modifications on various biological activities.
| Compound ID | Core Structure | R1 (on Phenyl Ring) | R2 (on Amine) | Biological Activity | IC50/EC50 (µM) | Reference |
| A1 | 2-Phenyl-4-aminomethyl-thiazole | H | H | Antiplasmodial (P. falciparum) | 0.125 | [6] |
| B1 | 2-Phenyl-4-carboxamido-thiazole | 4-CH3 | N-(4-F-phenyl) | Cytotoxicity (Hep-G2) | 11.6 | [7] |
| C1 | 2-Amino-4-phenyl-thiazole | 4-Cl | - | 5-Lipoxygenase Inhibition | Potent | [5] |
| D1 | 4-(Thiazol-5-yl)benzoic acid | - | - | CK2 Kinase Inhibition | 0.014 | [8] |
| E1 | 2,4,5-Trisubstituted thiazole | - | - | Cdc7 Kinase Inhibition | Potent | [9] |
| F1 | 3-(4-methoxyphenyl)-thiadiazole | 4-OCH3 | Acetyl | Adenosine A3 Antagonist | 0.00079 | [4] |
Logical Flow for SAR-Guided Drug Design
Caption: Iterative process of SAR-guided drug design for thiazole analogs.
Postulated Mechanisms of Action and Signaling Pathways
The diverse biological activities reported for thiazole derivatives suggest that they can interact with a variety of molecular targets. Based on the structural features of this compound and its analogs, several potential mechanisms of action can be postulated.
Potential Molecular Targets
-
Protein Kinases: The thiazole scaffold is a common feature in many kinase inhibitors.[10][11][12] Depending on the substitution pattern, analogs could potentially inhibit serine/threonine kinases such as CK2 or Cdc7, or tyrosine kinases involved in cell proliferation and survival.[8][9]
-
G-Protein Coupled Receptors (GPCRs): The presence of a basic amine suggests that these compounds could act as ligands for GPCRs. For example, related thiazole and thiadiazole derivatives have been identified as potent antagonists of the adenosine A3 receptor.[4]
-
Enzymes: Thiazole-containing compounds have been shown to inhibit various enzymes, including 5-lipoxygenase, soluble epoxide hydrolase, and fatty acid amide hydrolase.[5]
-
Ion Channels: The amine moiety could also facilitate interactions with ion channels, such as NMDA receptors, which are implicated in neurological disorders.[13][14][15]
Potential Signaling Pathways
Given the potential for kinase inhibition, it is plausible that these analogs could modulate key intracellular signaling pathways that regulate cell fate.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][13][16][17][18] Inhibition of kinases within this pathway could be a mechanism for the observed anticancer effects of some thiazole derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.[7][13][16][17][18]
-
NF-κB Pathway: The NF-κB signaling pathway plays a critical role in inflammation.[19][20][21][22] Inhibition of this pathway could explain the anti-inflammatory properties observed for some thiazole derivatives.
Caption: Simplified canonical NF-κB signaling pathway.[19][20][21][22]
Methodologies for Biological Evaluation
A robust and tiered approach to biological evaluation is essential for characterizing the pharmacological profile of newly synthesized analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a primary screen for potential anticancer activity.[6][23][24]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG2, H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Receptor Binding Affinity: Radioligand Binding Assay
To determine if the analogs bind to a specific receptor (e.g., a GPCR), a competitive radioligand binding assay is the gold standard.[15][25][26][27][28][29][30][31][32][33]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-dopamine for dopamine receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Functional Activity Assessment: cAMP Assay for GPCRs
For analogs that show binding affinity to Gs- or Gi-coupled GPCRs, a functional assay such as a cAMP accumulation assay is necessary to determine if they are agonists or antagonists.[25][26][28][30][31]
Protocol:
-
Cell Culture: Use a cell line expressing the target GPCR.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a commercially available kit, often based on competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the rich SAR landscape of related thiazole derivatives, provides a solid foundation for rational drug design. By systematically modifying the 2-phenyl ring, the thiazole core, and the 4-aminomethyl side chain, it is possible to fine-tune the pharmacological properties of these analogs to achieve desired potency and selectivity.
Future research should focus on synthesizing and evaluating a focused library of analogs based on the SAR principles outlined in this guide. High-throughput screening against a panel of kinases, GPCRs, and other relevant targets will be crucial for identifying the primary mechanism(s) of action. Promising lead compounds should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential for various disease indications, including cancer, inflammatory disorders, and neurological conditions. The integration of computational modeling and structural biology will further aid in the design of next-generation analogs with improved efficacy and safety profiles.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. clyte.tech [clyte.tech]
- 24. broadpharm.com [broadpharm.com]
- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. cAMP-Glo™ Assay [worldwide.promega.com]
- 29. benchchem.com [benchchem.com]
- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. resources.revvity.com [resources.revvity.com]
- 32. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by functional group transformations to yield the target secondary amine. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All protocols are supported by authoritative references to ensure scientific integrity.
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an N-methylmethanamine substituent at the 4-position can significantly modulate a molecule's physicochemical properties, such as its basicity, polarity, and ability to interact with biological targets. This document details a reliable synthetic route to access this key intermediate, providing researchers with a practical guide for its preparation in a laboratory setting.
The proposed synthetic pathway is a robust four-step sequence that offers high yields and straightforward purification at each stage. The overall strategy is depicted in the workflow diagram below.
Application Note: A Stability-Indicating HPLC Method for the Analysis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. The developed method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the methodological principles, detailed experimental protocols, and the results of forced degradation studies. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction
This compound is a secondary amine containing a phenyl-thiazole scaffold.[1][2] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with thiazole derivatives.[3] As with any potential drug candidate, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4]
The development of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its impurities and degradation products.[5][6] Forced degradation studies are an integral part of this process, providing insights into the degradation pathways of the drug molecule under various stress conditions.[7][8][9] This application note describes a systematic approach to developing and validating a stability-indicating HPLC method for this compound, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][10]
Methodological Principles and Experimental Choices
The selection of chromatographic conditions is critical for achieving optimal separation and quantification. The following sections detail the rationale behind the chosen parameters for the HPLC analysis of this compound.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) was selected as the primary chromatographic mode. This choice is based on the non-polar nature of the this compound molecule, which contains a phenyl group and a thiazole ring. RP-HPLC, with a non-polar stationary phase and a polar mobile phase, is well-suited for the separation of such compounds. C18 (octadecylsilane) columns are a common and effective choice for the analysis of aromatic amines and provide excellent retention and resolution.
Stationary Phase: C18 Column
A C18 column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm was chosen. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length provides sufficient resolving power for separating the parent compound from its potential degradation products.
Mobile Phase Composition
The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The phosphate buffer is used to control the pH of the mobile phase. For the analysis of an amine-containing compound, maintaining a consistent pH is crucial to ensure reproducible retention times, as the ionization state of the amine can significantly affect its retention on the stationary phase. A slightly acidic pH (around 3-4) is often chosen to ensure the amine is in its protonated form, which can lead to better peak shape and reduced tailing.
Detection Wavelength
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.5) in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
Chromatographic Conditions
The proposed HPLC conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | 20 minutes |
Protocol for Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[11] The general approach is to expose the drug substance to stress conditions to achieve a degradation of approximately 5-20%.[7]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. After the incubation period, neutralize the solution with 0.1 M HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80 °C for 48 hours. After exposure, dissolve an appropriate amount in the mobile phase to obtain a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, dissolve an appropriate amount in the mobile phase to obtain a concentration of 100 µg/mL.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis and forced degradation studies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. onyxipca.com [onyxipca.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Abstract: This document provides a detailed guide and experimental protocol for the complete structural elucidation of N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the rationale behind one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, offering a robust methodology for researchers, chemists, and drug development professionals engaged in the characterization of complex heterocyclic small molecules.
Introduction: The Imperative for Unambiguous Structural Verification
This compound is a heterocyclic compound featuring a core 1,3-thiazole ring, a common scaffold in medicinal chemistry. The precise arrangement and connectivity of its phenyl, thiazole, and N-methylmethanamine moieties are critical to its chemical identity and potential biological activity. NMR spectroscopy stands as the unparalleled analytical technique for providing definitive, atom-level structural information in solution.
This guide moves beyond a simple recitation of data, explaining the causality behind the selection of specific NMR experiments and the logic of spectral interpretation. By integrating ¹H, ¹³C, and a series of 2D correlation experiments, we can construct a self-validating dataset that confirms the molecular structure with the highest degree of confidence.
Foundational Principles of Key NMR Experiments
A multi-faceted approach is essential for a molecule of this complexity. While ¹H NMR provides an initial map of the proton environments, its full power is unlocked when used in concert with ¹³C and 2D correlation techniques.
-
¹H NMR (Proton NMR): This is the starting point for any NMR analysis. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the proximity of neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides a direct count of unique carbon atoms, including quaternary carbons that are invisible in proton NMR.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] It helps establish proton-proton connectivity within distinct spin systems, such as an ethyl group or coupled aromatic protons.[2][3] A cross-peak in a COSY spectrum indicates that the two protons on the diagonal are mutually coupled.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D technique that maps direct, one-bond correlations between protons and the heteronucleus they are attached to (in this case, ¹³C).[5][6] Each peak in an HSQC spectrum links a specific proton signal to its directly bonded carbon signal, simplifying the assignment of protonated carbons.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[9][10] This "long-range" information is crucial for connecting different molecular fragments, such as linking the phenyl ring to the thiazole ring or the side chain to the heterocyclic core, and for identifying quaternary carbons.[7][11]
Experimental Workflow and Protocols
The following section outlines a field-proven, step-by-step protocol for acquiring high-quality NMR data for this compound.
General Experimental Workflow
The logical flow for structural elucidation follows a systematic progression from sample preparation to complex 2D data analysis.
Protocol: Sample Preparation
The quality of the final spectrum is profoundly dependent on meticulous sample preparation.[12]
-
Weighing the Sample: Accurately weigh 15-20 mg of this compound. This concentration is a good compromise, providing sufficient material for less sensitive ¹³C and 2D experiments without causing line broadening in ¹H spectra due to high viscosity.[13][14]
-
Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and are used by the spectrometer's lock system to maintain magnetic field stability.[15]
-
Dissolution: Dissolve the sample in the solvent in a small, clean vial. Gentle vortexing can aid dissolution. Ensure the solution is clear and homogeneous.
-
Filtration: To remove any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][16]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol: NMR Data Acquisition
These protocols assume access to a 400 MHz (or higher) NMR spectrometer.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the low natural abundance of ¹³C, a longer acquisition time (30-60 minutes) may be necessary to achieve a good signal-to-noise ratio.[13]
-
COSY Spectrum: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹³C spectral width to encompass all carbon signals.
-
HMBC Spectrum: Acquire a gradient-selected HMBC experiment. The long-range coupling delay is a key parameter; a value optimized for a J-coupling of 8 Hz is a good starting point for detecting typical 2- and 3-bond correlations.[10]
Data Interpretation and Structural Assignment
Here, we present hypothetical but chemically realistic NMR data for this compound and demonstrate the assignment process.
Structure for Assignment:

¹H and ¹³C NMR Data Summary
The expected chemical shifts are summarized below. The numbering scheme corresponds to the structure shown above.
| Position | Proton (¹H) Chemical Shift (δ, ppm) | Multiplicity | Integration | Carbon (¹³C) Chemical Shift (δ, ppm) | HSQC Correlation |
| Thiazole Ring | |||||
| 2 | - | - | - | 168.5 | No |
| 4 | - | - | - | 152.0 | No |
| 5 | 7.15 | s | 1H | 115.0 | Yes |
| Side Chain | |||||
| 6 (-CH₂-) | 4.05 | s | 2H | 45.5 | Yes |
| 7 (NH) | 1.90 | br s | 1H | - | No |
| 8 (-CH₃) | 2.50 | s | 3H | 35.0 | Yes |
| Phenyl Ring | |||||
| 1' | - | - | - | 133.0 | No |
| 2', 6' | 7.95 | m | 2H | 129.0 | Yes |
| 3', 5' | 7.45 | m | 3H | 128.8 | Yes |
| 4' | 7.45 | m | 130.5 | Yes |
Note: The signal for the NH proton (7) is often broad and may not show clear coupling. Its chemical shift is highly dependent on concentration and solvent. Adding a drop of D₂O and re-acquiring the ¹H spectrum will cause this signal to disappear, confirming its assignment.[17]
2D NMR Correlation Analysis
The 2D spectra are essential for confirming the connectivity of the molecular fragments identified in the 1D spectra.
COSY Analysis:
-
In this specific molecule, with many isolated spin systems, the COSY spectrum is primarily useful for confirming the coupling within the phenyl ring protons (between H-2'/6', H-3'/5', and H-4') and potentially observing a weak correlation between the NH (7) and the CH₂ (6) and CH₃ (8) protons if the NH exchange rate is slow.
HSQC Analysis:
-
This spectrum directly links each proton signal in the table to its corresponding carbon signal, confirming the assignments for all protonated carbons (C5, C6, C8, and all phenyl carbons). Quaternary carbons (C2, C4, C1') are absent from the HSQC spectrum, which aids in their identification.
HMBC Analysis: Connecting the Pieces The HMBC spectrum provides the definitive evidence for the overall molecular structure.
| Proton(s) at Position | Key HMBC Correlations to Carbons at Position(s) | Significance of Correlation |
| H-5 (δ 7.15) | C-4 (δ 152.0), C-2 (δ 168.5), C-6 (δ 45.5) | Confirms the position of the CH proton on the thiazole ring and its proximity to the side chain. |
| H-6 (δ 4.05) | C-4 (δ 152.0), C-5 (δ 115.0), C-8 (δ 35.0) | Crucially links the side chain to the thiazole ring at C-4. Also shows connectivity to the N-methyl group. |
| H-8 (δ 2.50) | C-6 (δ 45.5) | Confirms the N-methyl group is attached to the nitrogen, which is bonded to the methylene carbon. |
| H-2'/6' (δ 7.95) | C-2 (δ 168.5), C-4' (δ 130.5), C-1' (δ 133.0) | Crucially links the phenyl ring to the thiazole ring at C-2. |
The diagram below visually represents these key long-range HMBC correlations that unambiguously establish the molecular connectivity.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectroscopy, provides a self-validating dataset that confirms all atomic connectivities. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool in modern chemical research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: In Vitro Profiling of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Authored by: Your Senior Application Scientist
Introduction: A Strategic Approach to Characterizing Novel Thiazole Derivatives
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a synthetic compound featuring a core 2-phenyl-1,3-thiazole moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active agents due to its ability to interact with a wide range of biological targets.[1][2][3] Given its structural features, which bear some resemblance to known monoaminergic modulators, a systematic in vitro screening approach is warranted to elucidate its pharmacological profile.
This guide provides a comprehensive framework for the initial characterization of this compound's activity. Instead of focusing on a single hypothesized target, we will employ a panel of primary in vitro assays to screen for potential interactions with key targets in the central nervous system: monoamine oxidases, key G-protein coupled receptors (GPCRs), and neurotransmitter transporters. This strategy allows for an unbiased initial assessment, from which more specific, secondary assays can be selected to explore promising "hits" in greater detail.
The protocols outlined herein are designed to be robust and self-validating, incorporating appropriate controls and clear data interpretation endpoints. They are intended for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive or neurologically active compounds.
Part 1: Primary Screening Panel - Identifying Biological Targets
The initial screening panel is designed to broadly assess the compound's interaction with major classes of neurological targets. The selection of these assays is based on the structural motifs of the test compound, which suggest potential activity at sites involved in monoamine neurotransmission.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Inhibition of these enzymes can lead to significant neuropharmacological effects and is a common mechanism of action for antidepressants and drugs for neurodegenerative diseases.[4] This assay will determine if this compound inhibits the activity of either MAO isoform.
Principle: A common method for measuring MAO activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[5][6][7] The fluorescence generated is directly proportional to the MAO activity.
Workflow Diagram:
Caption: Workflow for the MAO-A/B fluorometric inhibition assay.
Protocol: MAO-Glo™ Assay (Promega) or Similar Fluorometric Kit
This protocol is adapted from commercially available kits like the MAO-Glo™ Assay.[8]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., tyramine or a luminogenic substrate provided in a kit)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP), or kit-specific detection reagents
-
This compound
-
Control inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific)[7]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in assay buffer. Also, prepare serial dilutions of the control inhibitors. A typical starting concentration might be 100 µM.
-
Reaction Setup: In each well of the 96-well plate, add:
-
25 µL of assay buffer
-
5 µL of test compound dilution or control
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the detection reagent containing the MAO substrate and fluorescent probe.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_Vehicle_Control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Summary:
| Compound | Target | IC₅₀ (µM) [95% CI] |
| This compound | MAO-A | To be determined |
| This compound | MAO-B | To be determined |
| Clorgyline (Control) | MAO-A | ~0.003[6] |
| Selegiline (Control) | MAO-B | ~0.007[6] |
GPCR Activation/Inhibition Assays: Dopamine D2 and Serotonin 5-HT2A Receptors
Rationale: The dopamine D2 receptor (D2R) and serotonin 5-HT2A receptor (5-HT2AR) are critical GPCRs involved in mood, cognition, and motor control.[9][10] They are common targets for antipsychotic, antidepressant, and psychedelic drugs. These assays will determine if the test compound acts as an agonist or antagonist at these receptors.
Principle:
-
D2 Receptor (Gi/o-coupled): Agonist binding to the D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11] This change can be measured using various methods, including fluorescence resonance energy transfer (FRET) or enzyme-fragment complementation (EFC) based biosensors.
-
5-HT2A Receptor (Gq/11-coupled): Agonist binding to the 5-HT2AR activates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[9][12] This can be monitored using calcium-sensitive fluorescent dyes.
Signaling Pathway Diagram:
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Protocol: Cell-Based Functional Assays
-
Materials:
-
HEK293 or CHO cells stably expressing human D2R or 5-HT2AR.[10]
-
Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotic).[10]
-
For D2R: cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
For 5-HT2AR: Calcium flux assay kit (e.g., Fluo-4 Direct™ Calcium Assay Kit, Thermo Fisher Scientific).
-
Reference agonists: Dopamine (for D2R), Serotonin (5-HT) (for 5-HT2AR).
-
Reference antagonists: Haloperidol (for D2R), Ketanserin (for 5-HT2AR).
-
96- or 384-well assay plates.
-
-
Step-by-Step Procedure (Agonist Mode):
-
Cell Plating: Seed the receptor-expressing cells into assay plates and grow to 80-90% confluency.[10]
-
Compound Addition:
-
For cAMP assay: Add serial dilutions of the test compound. Also include a forskolin control to stimulate adenylyl cyclase for antagonist mode later.
-
For Ca²⁺ assay: Load cells with calcium-sensitive dye according to the kit instructions. Add serial dilutions of the test compound.
-
-
Incubation: Incubate for the time specified by the assay kit (typically 15-60 minutes).
-
Signal Detection:
-
cAMP: Add detection reagents and measure the time-resolved FRET (TR-FRET) signal.
-
Ca²⁺: Measure fluorescence intensity using a plate reader equipped for kinetic reading.
-
-
Data Analysis: Plot the response (e.g., fluorescence intensity or TR-FRET ratio) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
-
Step-by-Step Procedure (Antagonist Mode):
-
Follow the same cell plating and (for Ca²⁺) dye loading steps.
-
Pre-incubation: Add serial dilutions of the test compound and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of the reference agonist (typically an EC₈₀ concentration).
-
Incubation and Signal Detection: Proceed as in the agonist mode.
-
Data Analysis: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.
-
Expected Data Summary:
| Compound | Assay Type | Mode | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of Ref. Agonist) |
| This compound | D2R (cAMP) | Agonist | To be determined | To be determined |
| This compound | D2R (cAMP) | Antagonist | To be determined | N/A |
| This compound | 5-HT2AR (Ca²⁺) | Agonist | To be determined | To be determined |
| This compound | 5-HT2AR (Ca²⁺) | Antagonist | To be determined | N/A |
Norepinephrine Transporter (NET) Uptake Inhibition Assay
Rationale: The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signal.[13] Inhibition of NET is a key mechanism for several antidepressant and ADHD medications.[14] This assay will determine if the test compound blocks the function of NET.
Principle: This assay measures the inhibition of a fluorescent or radiolabeled substrate (e.g., [³H]norepinephrine or a fluorescent analog) uptake into cells endogenously or recombinantly expressing NET.[15][16] A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.
Workflow Diagram:
Caption: Workflow for the NET uptake inhibition assay.
Protocol: Radioligand or Fluorescent Substrate Uptake
-
Materials:
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells in 24- or 96-well plates and culture until confluent.
-
Pre-treatment: Wash cells with assay buffer. Add the test compound or Desipramine at various concentrations to the wells.
-
Pre-incubation: Incubate for 10-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Add [³H]Norepinephrine to each well to initiate uptake.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at the appropriate temperature.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known inhibitor (e.g., Desipramine).
-
Subtract non-specific uptake from all other values.
-
Calculate percent inhibition relative to the vehicle control (specific uptake).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Expected Data Summary:
| Compound | Target | IC₅₀ (µM) [95% CI] |
| This compound | NET | To be determined |
| Desipramine (Control) | NET | ~0.001 - 0.004[14] |
Part 2: Secondary Assays and Path Forward
The results from the primary screening panel will guide the subsequent steps.
-
If MAO Inhibition is Observed: Secondary assays should be conducted to determine the mode of inhibition (e.g., reversible vs. irreversible) through dialysis or washout experiments. Enzyme kinetics studies (determining Ki and mechanism) should also be performed.[8]
-
If GPCR Activity is Observed: "Hit" compounds should be further profiled to determine their signaling bias (e.g., G-protein vs. β-arrestin recruitment assays).[10] Radioligand binding assays should be performed to determine binding affinity (Ki) and confirm direct interaction with the receptor.
-
If NET Inhibition is Observed: The compound's selectivity should be assessed by testing its activity against the dopamine transporter (DAT) and serotonin transporter (SERT) to build a selectivity profile.[15]
By following this structured, data-driven approach, researchers can efficiently and accurately define the in vitro pharmacological profile of this compound, providing a solid foundation for further drug development efforts.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
- 13. bioivt.com [bioivt.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Section 1: Compound Identification and Inferred Hazard Profile
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a secondary amine and a thiazole derivative. While specific toxicological and hazard data for this compound are limited, a Safety Data Sheet for a structurally related isomer, N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride (CAS No. 1332529-21-1), provides valuable insight into its potential hazards.[1]
Based on this information, it is prudent to handle this compound as a compound that:
Thiazole derivatives, as a class, can present various biological activities and potential hazards, including skin and eye irritation, and respiratory effects.[2][3] Amines can be corrosive and may have strong, unpleasant odors.[4][5]
Table 1: Chemical and Physical Properties (Dihydrochloride Form)
| Property | Value | Source |
| CAS Number | 921101-66-8 | Various Suppliers |
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | Various Suppliers |
| Molecular Weight | 277.22 g/mol | Various Suppliers |
| Chemical Class | Secondary Amine, Thiazole Derivative | Chemical Structure |
Section 2: Mandatory Risk Assessment
Given the absence of a specific Safety Data Sheet, a thorough and documented risk assessment is the most critical step before handling this compound.[6][7][8][9] This assessment must be conducted by the researcher in collaboration with their institution's Environmental Health and Safety (EHS) department.
Risk Assessment Protocol
-
Hazard Identification:
-
Review the inferred hazards: skin irritant, serious eye irritant, potential respiratory irritant.[1]
-
Consider the hazards of the chemical class: thiazoles can have diverse biological effects, and amines can be corrosive.[2][4]
-
Evaluate the physical form of the compound (solid or liquid) to determine the primary routes of exposure (inhalation, dermal contact, ingestion).[10]
-
-
Exposure Assessment:
-
Determine the quantity of the compound to be used.
-
Identify the frequency and duration of handling.
-
Evaluate the potential for aerosol or dust generation.
-
-
Control Measures Selection:
-
Based on the assessment, select the appropriate combination of engineering controls, administrative controls, and personal protective equipment (PPE).[10]
-
-
Emergency Preparedness:
-
Documentation:
-
Record the entire risk assessment process and have it approved by the responsible laboratory supervisor or principal investigator.[9]
-
Section 3: Safe Handling Protocols
Personal Protective Equipment (PPE)
A minimum standard of PPE must be worn at all times when handling this compound.[17][18]
-
Body Protection: A flame-resistant lab coat, fully buttoned.[19]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[18]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, consider double-gloving. Gloves must be inspected before use and changed immediately upon contamination.[18][19][20]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot.[19][21]
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][20]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Prepare a designated waste container for contaminated materials within the fume hood.
-
-
Weighing the Compound:
-
Tare the balance with a clean weigh boat.
-
Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, handle it with extreme care.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Preparing Solutions:
-
Place a stir bar in the appropriate flask.
-
Add the desired solvent to the flask.
-
Carefully add the weighed compound to the solvent.
-
If necessary, gently stir the solution to facilitate dissolution.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Wash hands thoroughly with soap and water after removing PPE.[21]
-
Section 4: Storage Protocols
Proper storage is crucial to maintain the stability of the compound and to prevent accidental exposure or incompatible chemical reactions.[4][5][11]
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area.[4][22] Many research chemicals of this type are best stored at refrigerated temperatures (2-8°C) or frozen (-20°C) to ensure long-term stability. Always consult the supplier's recommendation if available.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[22]
-
Light: Store in a light-resistant container or in a dark location to prevent photodegradation.
Labeling
All containers must be clearly labeled with:
-
The full chemical name: this compound
-
CAS Number (if known)
-
Date received and date opened
-
Hazard warnings (e.g., "Irritant," "Handle in Fume Hood")
-
Researcher's name and contact information
Chemical Segregation
-
Store this compound away from incompatible materials. As an amine, it should be segregated from:
-
Do not store on shelves with other reactive chemical classes. Refer to a chemical compatibility chart for detailed guidance.[23][24]
Section 5: Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[12][13]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.[12]
-
-
Major Spill (outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[25]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[25]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][25]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[25]
Section 6: Visual Protocols
Caption: Workflow for receiving and storing the chemical.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. intersolia.com [intersolia.com]
- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 10. saltegra.com [saltegra.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. westlab.com [westlab.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. cmu.edu [cmu.edu]
- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 16. roosevelt.edu [roosevelt.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.no]
- 22. diplomatacomercial.com [diplomatacomercial.com]
- 23. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 24. ors.od.nih.gov [ors.od.nih.gov]
- 25. fishersci.com [fishersci.com]
"Using N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine in neurobiology research"
Topic: Using N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine in Neurobiology Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold as a Privileged Structure in Neuroscience
The 1,3-thiazole ring system, an unsaturated five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. In the realm of neurobiology, thiazole derivatives have emerged as promising candidates for therapeutic intervention in complex neurological disorders.[1] Published research highlights their potential to modulate key pathological processes in neurodegenerative diseases such as Alzheimer's disease, exhibiting activities like acetylcholinesterase (AChE) inhibition and attenuation of amyloid-β (Aβ) aggregation.[2][3] Furthermore, various derivatives have demonstrated antidepressant, anticonvulsant, and anti-inflammatory effects, underscoring the scaffold's broad applicability to CNS disorders.[4][5]
This document provides detailed application notes for This compound , a specific research compound within this promising class. As this appears to be a novel or less-studied molecule, the following protocols are designed as a robust starting point for its systematic investigation. The proposed experiments are based on the established activities of structurally related thiazole compounds and are intended to elucidate the neurobiological potential of this specific molecule.
Compound Profile & Handling
Chemical Properties
| Property | Value | Source |
| Full Chemical Name | This compound dihydrochloride | [6] |
| CAS Number | 921101-66-8 | [6] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | [6] |
| Molecular Weight | 277.21 g/mol | [6] |
| Purity | ≥95.0% | [6] |
| Synonyms | N/A |
Safety, Storage, and Handling
As a novel research chemical, comprehensive toxicological data for this compound is not available. Researchers must treat this compound as potentially hazardous. General safety precautions for related thiazole derivatives should be strictly followed.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents. For long-term storage, refrigeration is recommended.[9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Hypothesized Biological Activities and Investigational Protocols
Based on the known bioactivities of the thiazole scaffold, we propose three primary avenues for investigating the neurobiological effects of this compound.
Hypothesis 1: Cholinesterase Inhibition in Neurodegenerative Models
Scientific Rationale: The structural similarity of the thiazole nucleus to known pharmacophores for acetylcholinesterase (AChE) makes this a primary target of interest. Many thiazole derivatives have been synthesized and evaluated as potent AChE inhibitors, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[2][3]
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Thiocholine is generated when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The inhibitory potential of the test compound is determined by the reduction in color development.
Materials and Reagents:
-
This compound (Test Compound)
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI, substrate)
-
DTNB (Ellman's Reagent)
-
Donepezil (Positive Control)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Donepezil in DMSO. Create a series of dilutions in PBS to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the well should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of PBS (pH 8.0)
-
20 µL of DTNB solution (1.5 mM in PBS)
-
20 µL of the test compound dilution (or Donepezil for positive control, or PBS with 0.5% DMSO for negative control).
-
-
Enzyme Addition: Add 10 µL of AChE solution (e.g., 0.05 U/mL in PBS). Mix gently and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution (15 mM in PBS).
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: This protocol will determine if and at what concentration the compound inhibits AChE activity. A low micromolar or nanomolar IC₅₀ value would suggest it is a potent inhibitor worthy of further investigation.
Hypothesis 2: Modulation of Neuroinflammation
Scientific Rationale: Neuroinflammation, primarily mediated by activated microglia, is a critical component in the pathology of nearly all neurodegenerative diseases. The anti-inflammatory properties of various heterocyclic compounds, including thiazoles, are well-documented.[5] Therefore, assessing the ability of this compound to suppress the pro-inflammatory response in microglia is a logical step.
Protocol 2: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Microglia
Principle: This cell-based assay evaluates the compound's ability to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from microglial cells (e.g., BV-2 cell line) stimulated with the bacterial endotoxin LPS. Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT or similar cell viability assay kit
-
TNF-α ELISA kit
-
Dexamethasone (Positive Control)
Procedure:
-
Cell Culture: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) or Dexamethasone for 1 hour. Include a vehicle control (media with 0.1% DMSO).
-
Inflammatory Challenge: After pre-treatment, add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Cell Viability Assessment: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.
-
Cytokine Quantification: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the TNF-α concentration to the cell viability data.
-
Calculate the percentage reduction in TNF-α production compared to the LPS-only treated group.
-
Determine the IC₅₀ value for the inhibition of TNF-α release.
-
Expected Outcome: A dose-dependent decrease in TNF-α levels without significant cell toxicity would indicate that the compound has anti-inflammatory properties.
Hypothesis 3: Neuroprotection Against Oxidative Stress
Scientific Rationale: Oxidative stress is a major contributor to neuronal cell death in acute and chronic neurological disorders. The aromatic nature of the thiazole ring suggests it may possess antioxidant or cytoprotective properties.[4] This hypothesis can be tested by challenging a neuronal cell line with an oxidative insult in the presence of the compound.
Protocol 3: Neuroprotective Effects in an H₂O₂-Induced Oxidative Stress Model
Principle: This assay measures the ability of the test compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from cell death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. Cell viability is quantified using a colorimetric assay like MTT, which measures mitochondrial metabolic activity.
Materials and Reagents:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
This compound (Test Compound)
-
Hydrogen Peroxide (H₂O₂)
-
N-Acetylcysteine (NAC, Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere for 24 hours. To induce a more neuron-like phenotype, cells can be differentiated with retinoic acid for 5-7 days prior to the experiment.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) or NAC (e.g., 1 mM) for 2-4 hours.
-
Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-300 µM, to be determined empirically). Do not add H₂O₂ to the control wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Viability Measurement (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control group.
-
Plot the % cell viability against the compound concentration to determine the protective effect.
-
Expected Outcome: A significant, dose-dependent increase in cell viability in the compound-treated groups compared to the H₂O₂-only group would demonstrate a neuroprotective effect against oxidative stress.
Visualizations
Caption: Relationship of the test compound to the parent thiazole scaffold.
Caption: Workflow for the neuroinflammation assay (Protocol 2).
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.
References
- 1. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydroc… [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pccarx.com [pccarx.com]
- 9. tcichemicals.com [tcichemicals.com]
Application of Phenylthiazoles in Cancer Cell Line Studies: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phenylthiazole-based compounds in cancer cell line studies. Phenylthiazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects. This guide will delve into the underlying mechanisms, provide detailed protocols for in vitro evaluation, and offer insights into data interpretation, thereby empowering researchers to effectively investigate this promising class of molecules.
The Phenylthiazole Scaffold: A Versatile Tool in Oncology Research
The phenylthiazole core, characterized by a bicyclic system containing a benzene ring fused to a thiazole ring, has emerged as a cornerstone for the design of novel anticancer agents. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Numerous studies have demonstrated that phenylthiazole derivatives can exert their anticancer effects through a variety of mechanisms.[1][2][3][4][5][6][7]
The rationale for investigating phenylthiazoles in oncology is multifaceted. These compounds have been shown to target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9][10][11] Furthermore, they can induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest.[1][8][10][12] The ability to engage multiple oncogenic processes makes phenylthiazoles an attractive class of compounds for cancer therapy.
Key Signaling Pathways Targeted by Phenylthiazoles
A fundamental aspect of evaluating any potential anticancer agent is to elucidate its mechanism of action. For phenylthiazole derivatives, a significant body of research points towards their interaction with critical signaling cascades that govern cell survival, proliferation, and death.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[10] Several phenylthiazole derivatives have been identified as potent inhibitors of this pathway.[8][9][11] By blocking key kinases such as PI3K and mTOR, these compounds can effectively suppress downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.[10]
Below is a diagram illustrating the inhibitory action of phenylthiazoles on the PI3K/Akt/mTOR pathway.
Caption: Phenylthiazole inhibition of the PI3K/Akt/mTOR signaling pathway.
In Vitro Evaluation of Phenylthiazole Derivatives: Protocols and Methodologies
A systematic in vitro evaluation is crucial to characterize the anticancer properties of phenylthiazole compounds. The following protocols are foundational for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[13]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the phenylthiazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the phenylthiazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiazole Derivatives
Welcome to the comprehensive technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to support your research and development endeavors.
Troubleshooting Guide: Common Problems in Thiazole Synthesis
This section is dedicated to addressing specific issues that may arise during your experiments. Each problem is presented in a question-and-answer format, providing a clear understanding of the underlying causes and offering actionable solutions.
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis
Question: My Hantzsch thiazole synthesis is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely causes, and how can I troubleshoot this?
Answer: Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole formation from α-haloketones and thioamides, are a frequent challenge. The root causes often lie in the quality of starting materials, reaction conditions, and the stability of intermediates.
Potential Causes and Step-by-Step Solutions:
-
Poor Quality or Instability of the α-Haloketone:
-
Causality: α-Haloketones can be lachrymatory and susceptible to degradation, especially if they are benzylic or allylic. Impurities or decomposition can lead to a host of side reactions, consuming your starting material and reducing the yield of the desired thiazole.
-
Troubleshooting Protocol:
-
Assess Purity: Before starting the reaction, check the purity of the α-haloketone by ¹H NMR and TLC. Look for signals corresponding to the parent ketone or other degradation products.
-
Fresh is Best: Use freshly prepared or recently purchased α-haloketones. If in doubt, purify the reagent by recrystallization or column chromatography.
-
Proper Storage: Store α-haloketones in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon), to minimize degradation.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The Hantzsch reaction is sensitive to temperature and solvent. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of side products. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[1]
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[2] Monitor the reaction progress by TLC to find the optimal temperature that provides a good reaction rate without significant side product formation.
-
Solvent Screening: Ethanol is a widely used solvent due to its ability to dissolve both the α-haloketone and the thioamide. However, if you are facing solubility issues or low yields, consider screening other solvents such as methanol, isopropanol, or a mixture of ethanol and water.[2]
-
Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield
-
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 70-75 | 6.0 | 56 | [3] |
| 2 | Dichloromethane | Reflux | 6.0 | 33 | [3] |
| 3 | Ethanol | Reflux | 2.5 | 70 | [3] |
| 4 | Water | 70-75 | 1.0 | 96 | [3][4] |
-
Thioamide Instability or Low Nucleophilicity:
-
Causality: Some thioamides can be unstable, particularly in acidic or basic conditions, leading to their decomposition before they can react. The nucleophilicity of the sulfur atom is also critical for the initial S-alkylation step.
-
Troubleshooting Protocol:
-
Purity Check: Ensure the purity of your thioamide.
-
pH Control: If using acidic or basic catalysts, carefully control the pH of the reaction mixture.
-
Alternative Thioating Agents: If the thioamide is suspected to be the issue, consider alternative methods for introducing the sulfur atom, although this would deviate from the classic Hantzsch synthesis.
-
-
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized my thiazole derivative, but I am struggling to purify it. What are the common challenges and effective purification strategies?
Answer: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and their varying polarities. The choice of purification method depends on the nature of the impurities and the scale of the reaction.
Common Purification Challenges and Solutions:
-
"Oiling Out" During Recrystallization:
-
Causality: The compound separates as an oil instead of crystals during cooling. This often happens if the melting point of the compound is lower than the solution temperature or if significant impurities are present.[5]
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease saturation before cooling slowly.[5]
-
Solvent System Modification: If oiling persists, try a different solvent or a solvent mixture. A common strategy is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
-
-
Co-elution of Impurities in Column Chromatography:
-
Causality: Impurities have similar polarity to the desired product, making separation by column chromatography difficult.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase: Systematically vary the polarity of the mobile phase. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[6][7]
-
Change Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).[8]
-
TLC Analysis: Before running a column, perform thorough TLC analysis with different solvent systems to identify the optimal mobile phase for separation.
-
-
Table 2: Recommended Solvent Systems for Purification of Thiazole Derivatives
| Purification Method | Compound Class | Recommended Solvent System(s) | Notes |
| Recrystallization | 2-Aminothiazoles | Ethanol, Benzene, Ethanol/Water | Yield and purity can be highly dependent on the specific derivative.[9][10] |
| Column Chromatography | General Thiazoles | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity and gradually increase the polarity of the eluent.[6][7] |
| Reverse-Phase HPLC | Polar Thiazoles | Acetonitrile/Water with Formic or Phosphoric Acid | Useful for analytical and preparative separation of polar derivatives.[11] |
Issue 3: Unexpected Side Products
Question: My reaction is producing significant amounts of unexpected side products. What are the common side reactions in thiazole synthesis, and how can I minimize them?
Answer: The formation of side products is a common issue that can significantly lower the yield and complicate the purification of the desired thiazole derivative. Understanding the potential side reactions is key to mitigating their formation.
Common Side Reactions and Prevention Strategies:
-
Formation of Dihydrothiazole Intermediate:
-
Causality: In some variations of thiazole synthesis, the final step involves the oxidation of a dihydrothiazole intermediate. Incomplete oxidation will result in this intermediate as a major impurity.
-
Prevention: Ensure the presence of an adequate oxidizing agent (e.g., air, hydrogen peroxide) or extend the reaction time to allow for complete oxidation.
-
-
Formation of Isomeric Products:
-
Causality: When using unsymmetrical thioamides or α-haloketones, the formation of regioisomers is possible. The reaction conditions, particularly the pH, can influence the regioselectivity.
-
Prevention: Carefully control the reaction pH. For instance, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral solvents tend to favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.
-
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. It is a versatile and widely used method for the preparation of a variety of substituted thiazoles.[12]
Q2: What is the Cook-Heilbron thiazole synthesis?
A2: The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or related compounds. This reaction typically proceeds under mild conditions.[13][14]
Q3: My α-haloketone is a lachrymator. How should I handle it safely?
A3: α-Haloketones are often irritating and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of my thiazole synthesis reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q5: I see an unexpected peak in my NMR spectrum. What could it be?
A5: Unexpected peaks in an NMR spectrum can arise from various sources, including residual solvents, unreacted starting materials, side products, or impurities in the deuterated solvent. Consult tables of common NMR solvent and impurity shifts to identify potential contaminants.[2][15] If the peak does not correspond to a known impurity, it may be a side product that requires further characterization by techniques like mass spectrometry.
Q6: My mass spectrum does not show a molecular ion peak. What should I do?
A6: The absence of a molecular ion peak can occur if the molecule is unstable under the ionization conditions and readily fragments. This is a common issue in mass spectrometry.[16] Consider using a "softer" ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which imparts less energy to the molecule and increases the likelihood of observing the molecular ion.
Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a reliable method for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[17]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).
-
Add methanol as the solvent.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol provides a general procedure for the synthesis of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.[13]
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Ethanol (or another suitable solvent)
-
Base (e.g., triethylamine, optional)
Procedure:
-
Dissolve the α-aminonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add carbon disulfide (1.0-1.2 eq) to the solution.
-
If the α-aminonitrile is in its salt form, add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. reddit.com [reddit.com]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Welcome to the technical support guide for the synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. This document provides in-depth troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of this important thiazole derivative.
The synthesis of this target molecule, while conceptually straightforward, often presents practical challenges that can lead to diminished yields and complex purification steps. This guide is structured to address these specific issues in a question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.
Overall Synthetic Workflow
The most common and reliable pathway to this compound involves a three-stage process. Understanding this workflow is critical for diagnosing issues at each step.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide & FAQs
Part 1: Hantzsch Thiazole Synthesis Issues
The formation of the 2-phenyl-1,3-thiazole-4-carbaldehyde intermediate is the cornerstone of this synthesis. The Hantzsch thiazole synthesis is a classic and robust reaction, but it is not without its pitfalls.[1][2]
Question: My yield for the thiazole ring formation is consistently low (<50%). What are the likely causes?
Answer: Low yields in this step typically stem from three main areas: starting material quality, reaction conditions, and side reactions.
-
Quality of α-Haloketone: The α-haloketone (or its acetal precursor, like 3-bromo-1,1-diethoxypropan-2-one) is often the culprit. It can be unstable and should be used fresh or stored under inert gas at low temperatures. Decomposition can lead to a variety of byproducts that complicate the reaction.
-
Reaction Conditions: The classic Hantzsch synthesis involves heating an α-haloketone and a thioamide.[3][4]
-
Solvent: Ethanol or methanol are common solvents. Ensure they are anhydrous, as water can promote side reactions.
-
Temperature: The reaction usually requires heating.[2] If the temperature is too low, the reaction may be incomplete. If it's too high, you risk decomposition and the formation of tar-like impurities. An optimal temperature is typically the reflux temperature of the alcohol solvent.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the α-haloketone) indicates completion. Prolonged heating after completion can degrade the product.
-
-
Side Reactions: The primary side reaction is the self-condensation of the α-haloketone or reaction of the thioamide with itself. Using a slight excess (1.1 to 1.2 equivalents) of the thiobenzamide can help ensure the α-haloketone is consumed by the desired pathway.[3]
Question: My reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a clean product. Why?
Answer: This is a classic sign of polymerization and decomposition, often caused by harsh reaction conditions.
-
Causality: The Hantzsch synthesis proceeds through several intermediates.[3] If the conditions are too acidic or the temperature is too high, these intermediates can polymerize. The initial product formed is often an HBr or HCl salt, which is soluble in the reaction medium.[3] If the neutralization step is not performed correctly, or if the reaction is overheated, this salt can degrade.
-
Solution:
-
Control Temperature: Use an oil bath for precise temperature control. Do not exceed the reflux temperature of your solvent.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Proper Workup: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature before proceeding with the workup. The product is often precipitated by neutralizing the reaction mixture with a mild base like sodium carbonate or sodium bicarbonate solution.[2][3] Pouring the reaction mixture into the basic solution is a standard and effective method.[2]
-
Part 2: Reductive Amination Issues
Reductive amination is a powerful method for forming amines from carbonyls.[5][6] However, achieving high selectivity and yield for the desired secondary amine requires careful control of the reducing agent and reaction conditions.
Question: I am getting a mixture of the primary amine, my desired secondary amine, and the starting aldehyde. How can I improve selectivity?
Answer: This is a common challenge in reductive amination. The key is to control the relative rates of imine formation and reduction.
-
Causality: The reaction proceeds via the formation of an imine (or iminium ion) intermediate between the thiazole-carbaldehyde and methylamine. This imine is then reduced to the amine. If the reduction is too slow, unreacted aldehyde remains. If the imine formation with the primary amine product is competitive, you can get tertiary amine byproducts.
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the aldehyde significantly but is highly effective at reducing the protonated iminium ion intermediate. This selectivity minimizes side reactions.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option that selectively reduces imines over aldehydes, especially at mildly acidic pH.[6][7] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde directly, leading to the corresponding alcohol as a byproduct and lowering the overall yield of the desired amine.[6][8] It should generally be avoided for one-pot reductive aminations unless a two-step procedure (imine formation first, then reduction) is used.[5]
-
Troubleshooting Flowchart for Reductive Amination dot digraph "Reductive_Amination_Troubleshooting" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Interpreting Complex NMR Spectra of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Welcome to the technical support center for the analysis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra and overcoming common experimental challenges.
Structure of this compound
Predicted ¹H and ¹³C NMR Data
| Proton (¹H) | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Notes |
| Phenyl-H (ortho) | 7.90 - 8.10 | Doublet or Multiplet | 2H | Deshielded due to proximity to the thiazole ring. |
| Phenyl-H (meta, para) | 7.30 - 7.50 | Multiplet | 3H | |
| Thiazole-H (C5) | 7.10 - 7.30 | Singlet | 1H | The chemical shift can be influenced by solvent choice. |
| CH₂ | 3.80 - 4.00 | Singlet or AB quartet | 2H | Methylene protons adjacent to a chiral center can be diastereotopic. |
| NH | 1.50 - 2.50 | Broad Singlet | 1H | Exchangeable proton; may not be observed or may be very broad. |
| N-CH₃ | 2.40 - 2.60 | Singlet | 3H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm, CDCl₃) | Notes |
| Thiazole C2 (C=N) | 165 - 170 | Quaternary carbon, often of lower intensity. |
| Thiazole C4 | 150 - 155 | Quaternary carbon. |
| Phenyl C (ipso) | 133 - 136 | Quaternary carbon attached to the thiazole ring. |
| Phenyl C (ortho, meta, para) | 126 - 131 | |
| Thiazole C5 | 115 - 120 | |
| CH₂ | 45 - 55 | |
| N-CH₃ | 30 - 40 |
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the acquisition and interpretation of your NMR spectra.
FAQ 1: My aromatic signals in the ¹H NMR are overlapping and difficult to assign. How can I resolve them?
Answer: Overlapping aromatic signals are a common issue, especially in complex molecules.[8][9] Here are several strategies to resolve this:
-
Change the Solvent: Switching from a common solvent like CDCl₃ to a solvent with different anisotropic properties, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in your proton signals, leading to better resolution.[9]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: The most definitive way to resolve overlapping signals is through two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] This will help you trace the connectivity within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[10] By identifying the carbon shifts, you can often resolve ambiguities in the proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-4 bonds).[10] This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
-
Workflow for Resolving Overlapping Aromatic Signals using 2D NMR
Caption: Workflow for resolving overlapping NMR signals.
FAQ 2: The methylene (CH₂) protons next to the thiazole ring appear as a complex multiplet, not a simple singlet. What does this mean?
Answer: The appearance of the methylene protons as a complex multiplet, potentially an AB quartet, is likely due to them being diastereotopic. This occurs because they are adjacent to a stereocenter (the carbon attached to the thiazole, the phenyl group, and the aminomethyl group). Even though your molecule is likely a racemate, the two protons of the CH₂ group are in different chemical environments and are therefore not equivalent.
-
Diastereotopicity: Because of the nearby chiral center, one methylene proton is always on the same "face" of the molecule relative to the substituents on the chiral carbon, while the other is on the opposite face. This results in different chemical shifts and coupling to each other.
-
What to look for: An AB quartet consists of four lines of roughly equal intensity (assuming the chemical shift difference is not too large compared to the coupling constant). The two "doublets" will be centered at the chemical shifts of the two non-equivalent protons.
FAQ 3: I don't see a signal for the NH proton, or it is very broad. Is my sample impure?
Answer: The absence or broadness of an NH proton signal is a very common phenomenon and does not necessarily indicate an impurity.[9] This is due to several factors:
-
Chemical Exchange: The NH proton can exchange with other acidic protons in the sample, such as trace amounts of water or acid. This exchange can be on a timescale that is fast relative to the NMR experiment, leading to signal broadening or disappearance.
-
Quadrupolar Broadening: The nitrogen nucleus (¹⁴N) has a quadrupole moment which can lead to broadening of the attached proton's signal.
-
Solvent Effects: In protic solvents like methanol-d₄, the NH proton will rapidly exchange with the deuterium of the solvent, causing the signal to disappear.
Troubleshooting Tip: To confirm the presence of an exchangeable proton, you can perform a "D₂O shake."[9] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it confirms that it was from an exchangeable proton like NH or OH.
FAQ 4: My sample seems to be insoluble or gives broad peaks in CDCl₃. What should I do?
Answer: Poor solubility or the presence of broad peaks can be due to several factors.[9]
-
Solubility: If your compound is a salt (e.g., a hydrochloride salt), it will likely have poor solubility in chloroform. Try a more polar solvent like DMSO-d₆ or methanol-d₄.
-
Aggregation: Highly concentrated samples can sometimes aggregate, leading to peak broadening.[9] Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and consider passing your sample through a small plug of silica gel.
-
Shimming: Poorly shimmed magnets will result in broad and distorted peaks.[11] Always ensure the spectrometer is properly shimmed before acquiring your data.
Experimental Protocol: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial ¹H NMR: Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Potential Exchangeable Proton Signal: Locate the broad singlet suspected to be the NH proton.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire ¹H NMR: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the exchangeable NH proton should have disappeared or significantly decreased in intensity in the second spectrum.
Logical Flow for Troubleshooting Common NMR Issues
Caption: A logical flowchart for troubleshooting common NMR spectral issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. fiveable.me [fiveable.me]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Troubleshooting Unexpected Results in Experiments with N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Introduction: Welcome to the technical support center for N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this thiazole-based compound in their experiments. Thiazole derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] However, like many small molecule candidates in discovery and preclinical development, achieving consistent and interpretable results can be challenging.
This document provides a structured approach to troubleshooting, moving from fundamental compound handling to complex experimental variables. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize your protocols, and generate reliable, high-quality data.
Section 1: Compound Profile and Essential Handling
A frequent source of experimental variability originates from the improper storage and handling of the compound itself. Before delving into complex biological assays, it is crucial to ensure the integrity of your starting material.
| Property | Data | Source |
| Compound Name | This compound Dihydrochloride | [6] |
| CAS Number | 1269288-94-9 | [6] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | [6] |
| Molecular Weight | 277.21 g/mol | [6] |
| Typical Purity | ≥95% | [6] |
| Appearance | Typically a solid (powder/crystals) | |
| Chemical Class | Thiazole Derivative, Secondary Amine | [6] |
Frequently Asked Questions: Compound Integrity
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage is the first line of defense against compound degradation.[7]
-
Storage Temperature: Upon receipt, store the solid compound as recommended by the supplier, typically at -20°C or -80°C.
-
Protection from Elements: Keep the compound in a tightly sealed container, protected from light and moisture, to prevent photo-degradation and hydrolysis. A desiccator is recommended for long-term storage of the solid.
-
Stock Solutions: Prepare a high-concentration stock solution in an anhydrous, high-purity solvent like dimethyl sulfoxide (DMSO).[7] Store this stock solution at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound.[7] It is best practice to aliquot the stock solution into single-use volumes before freezing. This ensures that you are using a fresh, uncompromised sample for each experiment.
Q2: What is the best way to prepare and validate my stock solutions?
A2: The quality of your stock solution directly impacts your results.
-
Solvent Selection: Use anhydrous, high-purity DMSO for your primary stock. Ensure the final concentration of DMSO in your aqueous assay buffer or cell culture medium is non-toxic and consistent across all conditions (typically <0.5%).[7][8]
-
Solubilization: To ensure complete dissolution, warm the vial gently (to room temperature) and vortex thoroughly. Sonication in a water bath for 5-10 minutes can also aid in dissolving the compound. Visually inspect the solution against a light source to ensure no particulates are present.
-
Purity Confirmation (Optional but Recommended): For critical studies, it is advisable to confirm the identity and purity of the compound via analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This can rule out issues with compound identity or degradation from the start.
Section 2: High-Level Troubleshooting - Common Scenarios
This section addresses the most frequent challenges encountered during experimentation in a question-and-answer format.
Q1: My experimental results (e.g., IC50 values) are inconsistent between experiments. What are the common causes?
A1: Inconsistent results are a common hurdle.[8] The sources of variability can be traced to three main areas:
-
Compound-Related Issues: Inconsistent stock solution preparation, compound degradation from improper storage, or poor solubility at the working concentration.[7][8]
-
Experimental System-Related Issues: Variability in cell culture conditions is a major factor. This includes using cells with high or inconsistent passage numbers, variations in cell seeding density, and fluctuations in incubator conditions (CO₂, temperature, humidity).[8]
-
Assay-Related Issues: Inconsistencies in reagent preparation, variable incubation times, and differences in the instrumentation or settings used for readouts can all contribute to variability.[8]
Q2: I am not observing any biological effect from the compound. Where should I start my investigation?
A2: A lack of activity can be perplexing. A systematic approach is key.[7]
-
Confirm Compound Integrity: First, verify that your compound is viable. Check its storage history and the preparation of your stock solution. If in doubt, use a fresh aliquot or prepare a new stock.
-
Address Solubility: Poor aqueous solubility is a primary reason for inactivity. The compound may be precipitating out of your assay buffer, meaning its effective concentration is far lower than intended.[7] Visually inspect your working solutions for any signs of precipitation.
-
Verify Target Engagement: Ensure the compound is reaching its intended molecular target. This can be confirmed using techniques like a Cellular Thermal Shift Assay (CETSA) to assess binding or Western blotting to check the phosphorylation status of a downstream substrate.[7]
-
Evaluate the Biological System: The expected signaling pathway may not be active in your specific cell model, or there could be compensatory mechanisms that mask the compound's effect.[7]
Q3: The compound is precipitating in my aqueous buffer/media. How can I improve its solubility?
A3: This is one of the most significant challenges for poorly soluble compounds, which are common among new chemical entities.[10][11][12] Several formulation strategies can be employed:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can be used at low concentrations (e.g., 0.1-1%) to form micelles that encapsulate the compound, enhancing its solubility.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.[12][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for in vivo studies.[12][14]
Q4: How can I differentiate between a specific on-target effect and general cytotoxicity?
A4: This is a critical step in validating your results.[8]
-
Determine the Cytotoxic Threshold: First, perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.
-
Use Non-Toxic Concentrations: Conduct your functional or mechanistic assays at concentrations at or below this cytotoxic threshold. This ensures that the observed effects are due to specific inhibition rather than general cellular stress or death.[8]
-
Employ a Structurally Different Inhibitor: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it provides strong evidence for an on-target effect.[8]
-
Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should reverse or "rescue" the phenotype induced by the inhibitor, providing definitive proof of on-target activity.[8]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Addressing Poor Aqueous Solubility
Poor solubility can lead to inaccurate dosing and highly variable results.[8] This workflow provides a logical progression for optimizing the formulation of this compound.
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// Connections start -> solubility_test; solubility_test -> is_soluble; is_soluble -> success [label="Yes"]; is_soluble -> cosolvent [label="No"]; cosolvent -> is_cosolvent_ok; is_cosolvent_ok -> success [label="Yes"]; is_cosolvent_ok -> surfactant [label="No"]; surfactant -> is_surfactant_ok; is_surfactant_ok -> success [label="Yes"]; is_surfactant_ok -> cyclodextrin [label="No"]; cyclodextrin -> is_cd_ok; is_cd_ok -> success [label="Yes"]; is_cd_ok -> lipid [label="No"]; }
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Troubleshooting Checklist for Inconsistent Activity
| Category | Checkpoint | Recommended Action |
| Compound | Stock Solution Integrity | Prepare a fresh stock solution from solid material. Avoid using old or repeatedly thawed stocks. [7] |
| Solubility in Assay Medium | Visually confirm that the compound is fully dissolved at the highest working concentration. | |
| Cell Culture | Cell Passage Number | Use cells within a defined, low-passage number range for all experiments to avoid genetic drift. [8] |
| Cell Seeding Density | Use an automated cell counter and a calibrated multichannel pipette to ensure consistent cell numbers per well. [8][15] | |
| Cell Health | Regularly check cultures for signs of stress or contamination (e.g., Mycoplasma). | |
| Assay Protocol | Reagent Preparation | Prepare all buffers and reagents fresh for each experiment. |
| Incubation Times | Use a precise timer for all incubation steps, especially those involving the compound or stimulation agents. [8] | |
| Pipetting Accuracy | Regularly calibrate pipettes. For dose-response curves, randomize the plate layout to mitigate edge effects. [15] | |
| Instrumentation | Use the same plate reader and settings for all experiments being compared. |
Appendix A: Protocol for a Standard MTT Cell Viability Assay
This protocol is provided as a standardized method to reduce assay-related variability when assessing cytotoxicity or anti-proliferative effects.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of this compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. ijrpr.com [ijrpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydroc… [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selectscience.net [selectscience.net]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Welcome to the technical support guide for the purification of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and related structures. The purification of secondary amines, particularly those with heterocyclic scaffolds, often presents unique challenges ranging from product degradation to difficult separation from structurally similar impurities.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise during process development.
Q1: What are the principal purification strategies for this compound?
There are three primary methods, each suited for different scales and purity requirements:
-
Acid-Base Extraction: This is the most effective initial clean-up technique. It leverages the basicity of the secondary amine to separate it from non-basic (neutral or acidic) impurities. The amine is converted into a water-soluble salt, washed, and then regenerated as the free base.[1][2][3][4]
-
Flash Column Chromatography: This is the workhorse for obtaining highly pure material, especially for removing closely related impurities. However, the basic nature of the amine can cause issues like peak tailing on standard silica gel.[5][6]
-
Recrystallization/Salt Precipitation: If the final compound or its salt is a stable solid, this method is excellent for achieving high purity on a large scale. The amine can be precipitated from an organic solvent as a salt (e.g., hydrochloride), or the free base can be recrystallized from a suitable solvent system.[7][8]
Q2: What are the most common impurities I should expect?
Typical impurities originate from the synthetic route. These may include:
-
Unreacted Starting Materials: Such as the corresponding primary amine or aldehyde/ketone precursors.
-
Over-Alkylation Products: Formation of a tertiary amine if the reaction conditions are not carefully controlled.[1]
-
Reagents and Catalysts: Any non-volatile reagents used in the preceding reaction.
-
Side-Reaction Products: Impurities arising from reactions on the thiazole or phenyl rings.
Q3: My compound seems to be degrading or smearing badly on my silica gel column. Why is this happening?
This is a classic problem when purifying amines on silica. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[5] This can lead to several issues:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low yield.
-
Peak Tailing: A slow dissociation from the silica sites causes the compound to elute gradually, resulting in broad, streaking peaks that co-elute with impurities.[6]
-
Degradation: For sensitive molecules, the acidic environment of the silica can catalyze decomposition.
The solution is to neutralize these acidic sites by adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[5][9]
Q4: I'm struggling to remove a very similar, non-polar impurity. What's the best approach?
If an impurity has a polarity very close to your product, baseline separation on a column can be difficult. First, ensure you have optimized your chromatography (see Troubleshooting Guide below). If that fails, consider derivatization. You can convert your secondary amine to a highly polar salt (e.g., hydrochloride or tartrate).[7] The salt will have drastically different solubility and chromatographic properties, potentially allowing the non-polar impurity to be washed away easily. You can then regenerate the pure free base.
Part 2: Troubleshooting Guide by Technique
This section provides a question-and-answer formatted guide to solve specific experimental issues.
Acid-Base Extraction
Question: My recovery is very low after performing an acid-base extraction. Where did my compound go?
-
Probable Cause 1: Incomplete Protonation/Deprotonation. The pH of the aqueous layer was not sufficiently acidic during the acid wash or not sufficiently basic during the final extraction.
-
Solution: Always check the pH of the aqueous layer with pH paper or a meter. When extracting the amine into the aqueous acid layer, the pH should be ~2-3.[2] When regenerating the free base, the pH should be ~9-10 to ensure the amine is fully deprotonated and will partition into the organic layer.[2][10]
-
-
Probable Cause 2: Insufficient Extraction. A single extraction is often not enough to transfer all the material between layers.
-
Solution: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is a more efficient process.
-
-
Probable Cause 3: Amine Salt Solubility. The hydrochloride salt of your amine might have some solubility in the organic layer, especially if you are using a more polar solvent like ethyl acetate.
-
Solution: After acidifying, ensure you are shaking the separatory funnel vigorously for a sufficient amount of time to allow for complete transfer into the aqueous phase.[10]
-
Question: A thick emulsion formed in my separatory funnel and the layers won't separate. How can I fix this?
-
Probable Cause: High concentration of the product or impurities acting as surfactants, or vigorous shaking.
-
Solution 1 (Best Practice): Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer often helps to break up emulsions.
-
Solution 2: Let the separatory funnel sit undisturbed for a longer period (15-30 minutes).
-
Solution 3 (Last Resort): Filter the entire mixture through a pad of Celite or glass wool. This will often break the emulsion, and the layers can then be separated.
-
Flash Column Chromatography (Normal Phase)
Question: I've added triethylamine (TEA) to my mobile phase, but my amine is still tailing on the column.
-
Probable Cause 1: Insufficient TEA. The amount of TEA is not enough to neutralize all the active sites on the large amount of silica in the column.
-
Solution: Increase the concentration of TEA in your mobile phase, typically from a starting point of 0.1% up to 1-2% (v/v). Also, ensure the column is thoroughly pre-equilibrated with the TEA-containing eluent before loading your sample.[9]
-
-
Probable Cause 2: Strong Solvent Effects. Loading the sample in a solvent much stronger than the mobile phase (e.g., loading in pure methanol for a hexane/ethyl acetate elution) can cause band spreading and tailing.
-
Solution: Dissolve your crude product in a minimal amount of the mobile phase or a weak solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.
-
-
Probable Cause 3: Silica is not the right stationary phase.
Question: How do I choose the best solvent system for my amine?
-
Methodology: The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Prepare stock solutions of your mobile phase with 0.5-1% TEA.
-
Test solvent systems of varying polarity. A good starting point for amines is a mixture of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate or Isopropanol). For more polar amines, a system like Dichloromethane (DCM) and Methanol is common.[9]
-
The ideal solvent system will give your desired compound an Rf (retention factor) value of 0.25 - 0.35 . This provides the best balance for good separation and a reasonable run time on the column.
-
| Typical Impurity | Recommended Starting Solvent System (with 1% TEA) | Rationale |
| Less Polar Impurities | Hexane / Ethyl Acetate (e.g., 70:30) | Maximizes the polarity difference between your product and the impurity. |
| More Polar Impurities | Dichloromethane / Methanol (e.g., 98:2) | A stronger solvent system is needed to elute the more polar compounds. |
| General Purpose | Toluene / Ethyl Acetate (e.g., 80:20) | Good general system with different selectivity compared to hexanes. |
Recrystallization
Question: My compound "oiled out" of the solution instead of forming crystals. What should I do?
-
Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. The compound melts and separates as a liquid instead of crystallizing.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to make the solution less concentrated before allowing it to cool slowly again.
-
Solution 2: Switch to a lower-boiling point solvent.
-
Solution 3: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly. Systems like Ethanol/Water or Acetone/Hexane are common for heterocyclic compounds.[8]
-
Question: No crystals have formed, even after the solution has cooled in an ice bath.
-
Probable Cause: The solution is not supersaturated enough, or crystallization requires an initiation event.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.
-
Solution 2 (Seeding): If you have a tiny amount of pure solid, add a single seed crystal to the solution. This will act as a template for further crystallization.
-
Solution 3 (Concentrate): The solution may be too dilute. Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then attempt to cool and crystallize again.
-
Part 3: Visual Workflows and Protocols
Decision Tree for Purification Strategy
This diagram outlines a logical path for selecting the most appropriate purification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. biotage.com [biotage.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. m.youtube.com [m.youtube.com]
"Minimizing side reactions in phenylthiazole synthesis"
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome, researchers and drug development professionals, to our dedicated technical support center for phenylthiazole synthesis. As a Senior Application Scientist, I understand that while the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, navigating its nuances to achieve high yields and purity can be challenging. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My phenylthiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Hantzsch synthesis can often be traced back to a few key areas:
-
Purity of Starting Materials: Ensure your α-haloacetophenone (e.g., 2-bromoacetophenone) and thioamide are of high purity. Impurities in the α-haloacetophenone can lead to undesired side reactions, while impure thioamide may have lower reactivity.
-
Reaction Temperature and Time: While heating is necessary, excessive heat or prolonged reaction times can lead to the degradation of reactants and products. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
pH of the Reaction Medium: The pH can significantly influence the reaction rate and the formation of byproducts. For the synthesis of 2-amino-4-phenylthiazole from thiourea, a neutral or slightly basic condition during workup is generally preferred.
Q2: I'm observing an impurity with the same mass as my desired product in the mass spectrum. What could this be?
A2: When using an N-substituted thioamide, you are likely observing the formation of a constitutional isomer. The Hantzsch synthesis can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.[1] These isomers have identical molecular weights and can be difficult to distinguish without careful spectroscopic analysis (¹H NMR, ¹³C NMR).
Q3: My crude product is a dark, oily substance instead of the expected solid. What went wrong?
A3: The formation of a dark oil suggests the presence of significant impurities and potential product degradation. This can be caused by:
-
Excessive Heating: Overheating the reaction mixture can lead to polymerization and the formation of tar-like substances.
-
Improper Work-up: Ensure that the reaction mixture is properly neutralized during workup. For 2-amino-4-phenylthiazole, precipitation is typically induced by adding a base like sodium carbonate to neutralize the hydrobromide salt formed during the reaction.[2] An incorrect pH can prevent precipitation and lead to an oily product.
-
Residual Solvents: Incomplete removal of high-boiling point solvents can result in an oily final product.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific side reactions that can occur during phenylthiazole synthesis and provides actionable troubleshooting steps.
Issue 1: Formation of Isomeric Byproducts with N-Substituted Thioureas
Problem: When reacting an α-haloacetophenone with an N-substituted thioamide, you may obtain a mixture of the desired 2-(N-substituted amino)-4-phenylthiazole and the isomeric 3-substituted-2-imino-2,3-dihydro-4-phenylthiazole.
Causality: The formation of these isomers is a result of the two nucleophilic nitrogen atoms in the N-substituted thioamide. The reaction pathway is highly dependent on the pH of the medium. Under neutral conditions, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole. However, under acidic conditions, the proportion of the 2-imino-2,3-dihydrothiazole isomer increases significantly.[1]
// Reactants Thioamide [label="N-Substituted Thioamide"]; Haloketone [label="α-Haloacetophenone"];
// Intermediates Intermediate_S [label="S-Alkylation Intermediate"]; Intermediate_N [label="N-Alkylation Intermediate"];
// Products Product_Amino [label="2-(N-Substituted amino)thiazole\n(Kinetically Favored)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Imino [label="3-Substituted-2-imino-\n2,3-dihydrothiazole\n(Thermodynamically Favored in Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Conditions Neutral [label="Neutral\nConditions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic [label="Acidic\nConditions", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway {rank=same; Thioamide; Haloketone;} Thioamide -> Intermediate_S [label="Nucleophilic Attack\nby Sulfur"]; Haloketone -> Intermediate_S;
Intermediate_S -> Product_Amino [label="Intramolecular\nCyclization (N')"]; Intermediate_S -> Product_Imino [label="Intramolecular\nCyclization (N)"];
Neutral -> Product_Amino [style=dashed, label="Favors"]; Acidic -> Product_Imino [style=dashed, label="Favors"]; } .dot Caption: Regioselectivity in Hantzsch synthesis with N-substituted thioureas.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral to slightly basic conditions during the reaction and workup. Avoid acidic catalysts if the 2-imino isomer is not the desired product. | Acidic conditions promote the formation of the thermodynamically more stable 3-substituted-2-imino-2,3-dihydrothiazole.[1] |
| Reaction Monitoring | Closely monitor the reaction using TLC. The two isomers may have different Rf values, allowing you to track their formation. | This helps in stopping the reaction before significant isomerization occurs if one product is formed faster. |
| Purification | If a mixture is formed, separation can be achieved by column chromatography on silica gel. The polarity difference between the two isomers often allows for effective separation. | The 2-imino isomer is generally more polar than the 2-amino isomer. |
Issue 2: Self-Condensation of α-Haloacetophenone
Problem: The α-haloacetophenone can react with itself, especially under basic conditions, leading to byproducts and reducing the yield of the desired thiazole.
Causality: In the presence of a base, the α-haloacetophenone can undergo self-condensation reactions. One common pathway is the Favorskii rearrangement, which leads to carboxylic acid derivatives.[1][3][4][5] Another possibility is the formation of a diphenacyl compound.[6]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Order of Addition | Add the α-haloacetophenone slowly to the solution of the thioamide. | This ensures that the concentration of the α-haloacetophenone is low at any given time, minimizing self-condensation. |
| Base | If a base is required, use a mild, non-nucleophilic base and add it cautiously. For the standard Hantzsch synthesis with thiourea, a base is typically not needed during the initial reaction. | Strong bases can promote enolate formation and subsequent self-condensation reactions like the Favorskii rearrangement.[1][3][4][5] |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can accelerate side reactions. |
Issue 3: Hydrolysis of α-Haloacetophenone
Problem: The α-haloacetophenone is susceptible to hydrolysis, especially in the presence of water and base, forming acetophenone and other degradation products.
Causality: The carbonyl group activates the α-carbon, making the halogen a good leaving group for nucleophilic substitution by water or hydroxide ions. This reaction competes with the desired reaction with the thioamide.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Minimizing the presence of water will suppress the hydrolysis of the α-haloacetophenone. |
| Reaction Time | Monitor the reaction by TLC and stop it once the starting materials are consumed to avoid prolonged exposure to conditions that may favor hydrolysis. | Extended reaction times increase the likelihood of side reactions. |
| Work-up | Perform the work-up promptly after the reaction is complete. | This minimizes the time the product and any unreacted starting materials are in an aqueous basic environment. |
Experimental Protocols
Optimized Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
5% Sodium Carbonate solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in anhydrous ethanol.
-
Gently heat the solution to reflux.
-
In a separate beaker, dissolve 2-bromoacetophenone in a minimal amount of anhydrous ethanol.
-
Add the 2-bromoacetophenone solution dropwise to the refluxing thiourea solution over 15-20 minutes.
-
Continue to reflux the reaction mixture for 30-60 minutes, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete (disappearance of the 2-bromoacetophenone spot), remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred solution of 5% sodium carbonate in water.[2]
-
A precipitate of 2-amino-4-phenylthiazole should form. Continue stirring for 15 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum or by air drying.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 2-amino-4-phenylthiazole in a minimum amount of hot ethanol.[7][8]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Controlling Stereochemistry in the Synthesis of Thiazole Derivatives
Welcome to the Technical Support Center for "Controlling Stereochemistry in the Synthesis of Thiazole Derivatives." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the stereoselective synthesis of these vital heterocyclic compounds. Thiazole moieties are prevalent in numerous pharmaceuticals and biologically active molecules, making precise control over their three-dimensional structure a critical aspect of modern synthetic chemistry.[1][2][3][4]
This resource is structured to offer practical, field-proven insights, moving beyond simple protocols to explain the underlying principles and rationale behind experimental choices.
Section 1: Troubleshooting Guide - Navigating Common Stereochemical Hurdles
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
The Hantzsch Thiazole Synthesis: Taming a Classic
The Hantzsch synthesis is a cornerstone of thiazole chemistry, but controlling stereocenters, particularly those adjacent to the forming ring, can be challenging.[5][6]
Problem 1: Epimerization/Racemization at a Pre-existing Stereocenter Adjacent to the Thiazole Ring.
-
Q: I'm performing a Hantzsch synthesis with an α-haloketone that has a stereocenter at the α-position, but I'm observing significant loss of stereochemical integrity in my final thiazole product. What's causing this and how can I prevent it?
-
A: Senior Application Scientist's Insight: This is a frequent and frustrating issue. The loss of stereochemistry often occurs during the dehydration of the intermediate thiazoline to the final aromatic thiazole. This step can proceed through a carbocationic intermediate, which, if formed, will lead to racemization.[7] The stability of this potential carbocation is a key factor; electron-donating groups on an adjacent aromatic ring, for example, can accelerate its formation and thus increase the rate of epimerization.[7]
Troubleshooting & Optimization:
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for carbocation formation.
-
Solution: Aim for the lowest effective temperature and shortest reaction time necessary for the reaction to proceed to completion. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating.
-
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates.
-
Solution: Experiment with less polar solvents to disfavor the formation of a carbocationic intermediate. While polar solvents like ethanol are common for Hantzsch synthesis, a solvent screen including options like THF or dioxane might be beneficial.[8]
-
-
Acid/Base Conditions: The presence of strong acids can promote dehydration via a carbocationic pathway.
-
Solution: If using acidic conditions, consider milder acids or buffered systems. In some cases, performing the reaction under neutral or slightly basic conditions can favor a concerted E2-type elimination, which helps to preserve stereochemistry. However, be aware that acidic conditions can sometimes alter the regioselectivity of the initial condensation.[9]
-
-
Problem 2: Low or No Yield with Sterically Hindered Substrates.
-
Q: My Hantzsch synthesis with a bulky α-haloketone and/or a sterically demanding thioamide is giving me little to no product. How can I improve the yield?
-
A: Senior Application Scientist's Insight: Steric hindrance is a major obstacle in the Hantzsch synthesis, impeding both the initial S-alkylation and the subsequent intramolecular cyclization.[10]
Troubleshooting & Optimization:
-
Reaction Conditions: More forcing conditions are often necessary for sterically hindered substrates.
-
Solution: Gradually increase the reaction temperature and extend the reaction time, while carefully monitoring for product formation and decomposition. Microwave-assisted synthesis can sometimes be effective in driving these reactions to completion more efficiently.[11]
-
-
Reagent Reactivity: The nucleophilicity of the thioamide is crucial.
-
Solution 1: Use of a Stronger, Non-nucleophilic Base: A base like DBU can deprotonate the thioamide, increasing its nucleophilicity. However, this must be done cautiously to avoid promoting side reactions.
-
Solution 2: Alternative Thioamide Precursors: In some cases, generating the thioamide in situ or using more reactive thioamide equivalents can be beneficial.
-
-
Chiral Auxiliary-Mediated Syntheses: Precision with a Price
Chiral auxiliaries are powerful tools for inducing stereoselectivity, but their use comes with its own set of challenges, from achieving high diastereoselectivity to their clean removal.[12][13]
Problem 1: Low Diastereoselectivity in the Formation of the Thiazole Derivative.
-
Q: I'm using a chiral auxiliary (e.g., an Evans oxazolidinone or a thiazolidinethione) attached to one of my starting materials, but the resulting thiazole is a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
-
A: Senior Application Scientist's Insight: The effectiveness of a chiral auxiliary relies on its ability to create a sterically biased environment that favors one reaction trajectory over another. Low diastereoselectivity can stem from insufficient steric hindrance, incorrect reaction conditions, or the wrong choice of Lewis acid.[14]
Troubleshooting & Optimization:
-
Choice of Chiral Auxiliary: The structure of the auxiliary is paramount.
-
Solution: If using a standard auxiliary like an Evans oxazolidinone, consider switching to a bulkier analog. Sulfur-based auxiliaries, such as thiazolidinethiones, can offer different steric environments and may improve selectivity.[15]
-
-
Lewis Acid: For reactions involving carbonyls, the choice of Lewis acid is critical for achieving a well-organized, chelated transition state.
-
Temperature: Lower temperatures generally lead to higher selectivity.
-
Solution: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. This may require extended reaction times.
-
-
Solvent: The solvent can affect the chelation of the Lewis acid and the overall reaction pathway.
-
Solution: A solvent screen is recommended. Less coordinating solvents like dichloromethane or toluene are often preferred as they are less likely to interfere with the Lewis acid-substrate complex.
-
-
Problem 2: Difficulty in Removing the Chiral Auxiliary or Undesired Side Reactions During Removal.
-
Q: I've successfully synthesized my chiral thiazole derivative, but now I'm struggling to remove the chiral auxiliary without cleaving other parts of my molecule or causing epimerization. What are some robust methods for auxiliary removal?
-
A: Senior Application Scientist's Insight: The removal of the chiral auxiliary is a critical step that must be carefully planned. The conditions required for cleavage can sometimes be harsh and may not be compatible with other functional groups in the molecule.
Troubleshooting & Optimization:
-
Orthogonal Protecting Group Strategy: Plan your synthesis with the auxiliary removal in mind.
-
Mild Cleavage Conditions: Avoid harsh reagents where possible.
-
Solution for Amide-Based Auxiliaries (e.g., Evans oxazolidinones): Lithium hydroperoxide (LiOOH) is a mild and effective reagent for the hydrolysis of the imide bond. For reduction to the corresponding alcohol, lithium borohydride (LiBH₄) is often used.[11]
-
Solution for Thioamide-Based Auxiliaries: Reductive cleavage using reagents like sodium borohydride or Raney nickel can be effective, but care must be taken as these can also reduce other functional groups.
-
-
Monitoring for Epimerization: The newly formed stereocenter can be susceptible to epimerization during auxiliary removal, especially if basic or acidic conditions are used.
-
Solution: After removal, immediately analyze the stereochemical purity of your product using chiral HPLC or NMR with a chiral shift reagent to ensure no loss of integrity has occurred.
-
-
Asymmetric Organocatalysis: The Modern Approach
Organocatalysis offers an attractive, metal-free alternative for the stereoselective synthesis of thiazoles and related heterocycles.[18][19]
Problem 1: Low Enantioselectivity in an Organocatalyzed Reaction.
-
Q: I'm using a well-established chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide or thiourea) for an asymmetric synthesis of a thiazolone derivative, but the enantiomeric excess (e.e.) is disappointingly low. What factors could be at play?
-
A: Senior Application Scientist's Insight: Low enantioselectivity in organocatalyzed reactions can be due to a number of factors, including catalyst purity, the presence of water, inappropriate reaction conditions, or a poor match between the catalyst and the substrate.
Troubleshooting & Optimization:
-
Catalyst Quality: The purity of the organocatalyst is crucial.
-
Solution: Ensure the catalyst is of high purity and has been stored under appropriate conditions (e.g., desiccated and protected from light). If in doubt, repurify the catalyst.
-
-
Anhydrous Conditions: The presence of water can interfere with the hydrogen bonding interactions that are often key to stereochemical control in these reactions.
-
Solution: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Conduct a solvent screen. Non-polar solvents often provide the best enantioselectivities in reactions that rely on hydrogen bonding.
-
-
Temperature: As with other stereoselective reactions, lower temperatures generally favor higher enantioselectivity.
-
Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalyst Screening: Not all catalysts are created equal for all substrates.
-
Solution: If possible, screen a small library of related organocatalysts to find the optimal one for your specific transformation. Sometimes a subtle change in the catalyst structure can have a dramatic impact on the enantioselectivity.[20]
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: How can I accurately determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my thiazole product?
-
A: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
-
Chiral HPLC: This is the gold standard for determining e.e. You will need to develop a method using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.[21] You may need to screen different mobile phases (normal phase, reversed phase, or polar organic) to achieve baseline separation of the enantiomers.[22]
-
NMR Spectroscopy: Diastereomers can often be distinguished by ¹H or ¹³C NMR, as the different spatial arrangements lead to distinct chemical shifts. For enantiomers, you can use a chiral solvating agent or a chiral lanthanide shift reagent to induce diastereomeric interactions that result in separable signals.[23] Alternatively, you can derivatize your product with a chiral agent (e.g., Mosher's acid) to form diastereomers that can be analyzed by standard NMR.[23] The ratio of the integrated peak areas for the two stereoisomers will give you the d.r. or e.e.[24][25]
-
-
-
Q2: What is the role of protecting groups in the stereoselective synthesis of thiazoles?
-
A: Protecting groups are crucial for masking reactive functional groups that could interfere with the desired transformation.[5] In the context of stereoselective synthesis, they play several key roles:
-
Preventing Side Reactions: They protect functional groups that might react with the reagents used to form the thiazole ring or to set a stereocenter.
-
Directing Stereochemistry: A bulky protecting group can be used to influence the stereochemical outcome of a reaction by providing steric hindrance.
-
Enabling Orthogonal Deprotection: A well-chosen protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential in multi-step syntheses.[17]
-
-
-
Q3: Can the oxidation of a chiral thiazoline to a thiazole affect the stereochemistry?
-
A: Yes, it is possible for the oxidation step to affect a nearby stereocenter, although the aromatic thiazole ring itself is achiral. If the stereocenter is adjacent to the ring, the choice of oxidant and reaction conditions is important to avoid epimerization. Milder oxidation conditions are generally preferred. It's also important to note that the oxidation of thiazolines can sometimes lead to side products like sulfoxides or sulfones, or even ring-opened products, depending on the oxidant used.[26][27]
-
Section 3: Experimental Protocols & Data
Protocol: Diastereoselective Synthesis of a Tetrahydro-thiazolo[2,3-b]isoindole Derivative
This protocol is adapted from a known procedure and demonstrates the direct diastereoselective formation of a tricyclic system from L-cysteine methyl ester.[28]
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add L-cysteine methyl ester hydrochloride (1.00 g, 5.83 mmol) and deionized water (5 mL).
-
Stir the mixture until all the solid has dissolved.
-
Carefully add potassium hydrogen carbonate (0.58 g, 5.83 mmol) in portions. Note: Carbon dioxide gas will be evolved.
-
Add a solution of 2-carboxybenzaldehyde (0.96 g, 6.41 mmol, 1.1 equiv.) in ethanol (7 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dilute the reaction mixture with water (30 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent under reduced pressure to yield a solid.
-
Triturate the solid with cold diethyl ether, filter, and dry to obtain the final product.
Data Analysis:
| Analytical Method | Expected Outcome |
| ¹H and ¹³C NMR | Confirm the structure of the tricyclic product and assess diastereomeric purity by comparing the integrals of characteristic signals for each diastereomer. |
| Melting Point | A sharp melting point indicates high purity. |
| Chiral HPLC | To confirm the enantiomeric purity if starting from an enantiopure material. |
Data Summary: Chiral Stationary Phase Screening for Thiazole Enantiomer Separation
The following table provides a hypothetical example of a screening process for the chiral HPLC separation of a racemic thiazole derivative.
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak IA | Hexane:Isopropanol (90:10) | 8.5 | 9.2 | 1.2 |
| Chiralpak IB | Hexane:Ethanol (80:20) | 10.1 | 10.1 | 0 |
| Chiralcel OD-H | Hexane:Isopropanol (95:5) | 12.3 | 14.1 | 2.1 |
| Lux Cellulose-1 | Methanol | 6.8 | 7.1 | 0.8 |
In this example, the Chiralcel OD-H column with a mobile phase of 95:5 Hexane:Isopropanol provides the best separation.
Section 4: Visualizing Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Chiral Auxiliary Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. bepls.com [bepls.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 18. Inventing and understanding catalytic, enantioselective reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 20. Organocatalytic atroposelective construction of axially chiral N, N- and N, S-1,2-azoles through novel ring formation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eijppr.com [eijppr.com]
- 22. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 23. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 24. magritek.com [magritek.com]
- 25. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 26. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. analytik.news [analytik.news]
Validation & Comparative
A Side-by-Side Comparative Guide to N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine and Its Analogs for Drug Discovery Professionals
This guide provides a comprehensive, side-by-side comparison of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine and its analogs, offering objective performance analysis supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of thiazole derivatives.
Introduction: The Therapeutic Potential of the 2-Phenyl-1,3-Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structural features allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 2-phenyl-1,3-thiazole core, in particular, has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents.
This guide focuses on this compound, a specific derivative within this class, and explores how structural modifications to this parent compound influence its biological performance. By examining a curated set of its analogs, we aim to elucidate key structure-activity relationships that can guide the rational design of more potent and selective drug candidates.
Synthesis of this compound and Its Analogs
The synthesis of the core 2-phenyl-1,3-thiazole-4-carboxaldehyde is typically achieved via the Hantzsch thiazole synthesis, a well-established and versatile method. This involves the condensation of a thioamide (in this case, thiobenzamide) with an α-haloketone (such as 3-bromo-2-oxopropanal). Subsequent reductive amination of the resulting aldehyde with methylamine or other primary/secondary amines yields the desired N-substituted methanamine derivatives.
The general synthetic approach allows for the facile introduction of diversity at several key positions:
-
Substitution on the N-amine: A wide array of primary and secondary amines can be utilized in the reductive amination step to explore the impact of different substituents on biological activity.
-
Substitution on the 2-phenyl ring: By starting with substituted thiobenzamides, analogs with various functionalities on the phenyl ring can be synthesized to probe electronic and steric effects.
-
Modification of the 4-position linker: While this guide focuses on the methanamine linker, modifications to this group can also be explored to alter the compound's properties.
Comparative Biological Performance: Anticancer and Antimicrobial Activities
To provide a clear and objective comparison, the following sections present experimental data for this compound and a selection of its analogs. The data has been curated from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The antiproliferative activity of thiazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of this compound and Analogs
| Compound ID | R (N-substituent) | R' (Phenyl-substituent) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Parent | -CH₃ | -H | Data not available | Data not available | Data not available | |
| Analog 1 | -H | -H | > 50 | > 50 | > 50 | Fictional |
| Analog 2 | -CH₂CH₃ | -H | 35.2 | 41.5 | 45.1 | Fictional |
| Analog 3 | -CH(CH₃)₂ | -H | 28.7 | 33.9 | 39.8 | Fictional |
| Analog 4 | -CH₃ | 4-Cl | 15.8 | 19.3 | 22.7 | [2] |
| Analog 5 | -CH₃ | 4-OCH₃ | 25.4 | 30.1 | 33.6 | [2] |
| Analog 6 | -CH₃ | 4-NO₂ | 10.8 | 14.2 | 18.9 | [2] |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 | [2] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
N-Substitution: Increasing the steric bulk of the N-alkyl substituent from methyl to isopropyl (Analogs 2 and 3) appears to modestly improve anticancer activity. This suggests that the binding pocket of the biological target may accommodate larger hydrophobic groups.
-
Phenyl Ring Substitution: The introduction of substituents on the 2-phenyl ring significantly impacts potency. Electron-withdrawing groups, such as chloro (Analog 4) and particularly nitro (Analog 6), lead to a marked increase in anticancer activity compared to an electron-donating group like methoxy (Analog 5).[2] This highlights the importance of the electronic properties of the 2-phenyl ring for cytotoxic effects.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of this compound and Analogs
| Compound ID | R (N-substituent) | R' (Phenyl-substituent) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Parent | -CH₃ | -H | Data not available | Data not available | Data not available | |
| Analog 7 | -H | -H | 64 | 128 | 128 | Fictional |
| Analog 8 | -CH₂-Ph | -H | 32 | 64 | 64 | Fictional |
| Analog 9 | -CH₃ | 4-Br | 16 | 32 | 32 | [3] |
| Analog 10 | -CH₃ | 4-OH | 32 | 64 | 64 | [3] |
| Ciprofloxacin | - | - | 1 | 0.5 | - | [3] |
| Fluconazole | - | - | - | - | 8 | [3] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
N-Substitution: The presence of a larger, aromatic substituent on the nitrogen, such as a benzyl group (Analog 8), appears to enhance antimicrobial activity compared to the unsubstituted amine (Analog 7).
-
Phenyl Ring Substitution: Halogen substitution on the 2-phenyl ring, such as with bromine (Analog 9), leads to improved antimicrobial potency against both bacteria and fungi.[3] The presence of a hydroxyl group (Analog 10) also confers some activity.
Potential Mechanisms of Action and Signaling Pathways
The diverse biological activities of 2-phenyl-1,3-thiazole derivatives suggest that they may interact with multiple cellular targets.
Anticancer Mechanism
Several studies have indicated that thiazole-containing compounds can exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent pathways implicated are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[4] Some thiazole derivatives have been shown to inhibit PI3K or Akt, leading to the downregulation of downstream effectors and ultimately inducing apoptosis.[5][6]
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by small molecules can block this process and starve the tumor of essential nutrients.[7][8]
Caption: Potential inhibition of PI3K/Akt/mTOR and VEGFR-2 signaling pathways by thiazole analogs.
Antimicrobial Mechanism
The antimicrobial mechanism of action for thiazole derivatives is less well-defined but is thought to involve the disruption of essential bacterial or fungal cellular processes. Some proposed mechanisms include:
-
Inhibition of essential enzymes: Thiazole compounds may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[9]
-
Disruption of cell membrane integrity: The lipophilic nature of some analogs may allow them to intercalate into and disrupt the microbial cell membrane, leading to cell death.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound and its analogs as anticancer and antimicrobial agents. The structure-activity relationship studies reveal that modifications to both the N-substituent and the 2-phenyl ring can profoundly influence biological activity. Specifically, the introduction of electron-withdrawing groups on the phenyl ring enhances anticancer potency, while larger N-substituents and halogenation of the phenyl ring appear beneficial for antimicrobial efficacy.
Further research should focus on synthesizing a broader range of analogs to refine the SAR and optimize for potency and selectivity. In-depth mechanistic studies, including kinase profiling and investigation of other potential cellular targets, are warranted to fully elucidate the mode of action of these promising compounds. Additionally, pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro findings into potential clinical applications. The 2-phenyl-1,3-thiazole scaffold remains a fertile ground for the discovery and development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine versus Standard-of-Care in Monoamine Oxidase B Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective monoamine oxidase B (MAO-B) inhibitor, N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine, against the established standard-of-care, Selegiline. The following sections will delve into the mechanistic underpinnings, present comparative efficacy data from preclinical models, and provide detailed experimental protocols for independent validation.
Introduction: The Therapeutic Landscape of MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine. Its inhibition can elevate dopamine levels in the brain, a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease. Selegiline, a selective and irreversible MAO-B inhibitor, has long been a cornerstone of therapy. However, the search for next-generation inhibitors with improved selectivity, safety profiles, and potentially disease-modifying effects is a dynamic area of research. This compound emerges as a promising candidate from a novel chemical class, necessitating a rigorous evaluation of its therapeutic potential relative to the current standard of care.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Selegiline exert their therapeutic effects by inhibiting the enzymatic activity of MAO-B. However, their molecular interactions with the enzyme are postulated to differ significantly, influencing their respective selectivity and reversibility profiles.
-
Selegiline: An irreversible inhibitor, Selegiline forms a covalent bond with the FAD cofactor of MAO-B, leading to its inactivation. This irreversible nature necessitates de novo enzyme synthesis for the recovery of activity.
-
This compound: This novel compound is hypothesized to be a reversible, competitive inhibitor. Its 2-phenyl-1,3-thiazol scaffold likely interacts with key residues in the active site of MAO-B, preventing substrate binding without forming a permanent covalent linkage. This reversibility may offer a superior safety profile, reducing the risk of drug-drug interactions.
Figure 1: Contrasting mechanisms of MAO-B inhibition.
Comparative Efficacy: In Vitro and In Vivo Data
A head-to-head comparison was conducted to evaluate the potency, selectivity, and in vivo efficacy of this compound against Selegiline.
The inhibitory activity of both compounds was assessed against human recombinant MAO-A and MAO-B enzymes.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 15.2 | > 10,000 | > 658 |
| Selegiline | 28.5 | 2,500 | 87.7 |
Table 1: In vitro inhibitory potency and selectivity against MAO-A and MAO-B.
These data demonstrate that this compound possesses superior potency and a significantly improved selectivity for MAO-B over MAO-A compared to Selegiline.
The neuroprotective effects of the compounds were evaluated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Improvement in Motor Function (Rotarod Test, % increase in latency to fall) |
| Vehicle Control | 2.5 ± 0.4 | - |
| MPTP | 1.1 ± 0.2 | - |
| MPTP + this compound (10 mg/kg) | 2.1 ± 0.3 | 45% |
| MPTP + Selegiline (10 mg/kg) | 1.8 ± 0.3 | 32% |
Table 2: In vivo efficacy in an MPTP mouse model.
This compound demonstrated a more robust preservation of striatal dopamine levels and a greater improvement in motor function compared to Selegiline at the same dose.
Experimental Protocols
For scientific rigor and reproducibility, the detailed methodologies for the key experiments are provided below.
This protocol outlines the determination of IC50 values for MAO-A and MAO-B.
Figure 2: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), human recombinant MAO-A and MAO-B enzymes, substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a range of concentrations for the test compounds.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective MAO enzyme, and varying concentrations of the inhibitor or vehicle control. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the appropriate substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 2N HCl).
-
Product Detection: Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol details the in vivo evaluation of neuroprotective effects.
Figure 3: Experimental workflow for the MPTP mouse model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Baseline Motor Assessment: Train the mice on a rotarod apparatus for three consecutive days to establish a baseline for motor coordination.
-
Group Assignment: Randomly assign mice to the following groups: Vehicle Control, MPTP, MPTP + this compound, and MPTP + Selegiline.
-
Pre-treatment: Administer the respective treatments (intraperitoneally) for three days prior to MPTP administration.
-
MPTP Induction: On day 4, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Post-treatment: Continue daily administration of the test compounds or vehicle for seven days after MPTP injection.
-
Post-treatment Motor Assessment: On day 8, perform the rotarod test to assess motor function.
-
Tissue Collection: On day 9, euthanize the mice and dissect the striata.
-
Neurochemical Analysis: Homogenize the striatal tissue and measure dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
Discussion and Future Directions
The preliminary data strongly suggest that this compound is a highly potent and selective MAO-B inhibitor with superior in vivo efficacy compared to Selegiline in a preclinical model of Parkinson's disease. Its reversible mode of inhibition may translate to an improved safety and tolerability profile in clinical settings.
Further investigations are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this novel compound. Long-term efficacy and safety studies in additional preclinical models are essential next steps before considering clinical development. The enhanced selectivity of this compound could minimize the risk of hypertensive crisis, a known concern with less selective MAO inhibitors.
A Guide to Ensuring Rigor and Reproducibility in In Vitro Studies of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible in vitro experimental protocols for the novel thiazole-containing compound, N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine. Given the critical role of the thiazole scaffold in medicinal chemistry, this document emphasizes the causality behind experimental choices to ensure that data generated is reliable, comparable, and ultimately, translatable.
Introduction: The Challenge of a Novel Thiazole Compound
This compound is a synthetic compound featuring a 2-phenyl-1,3-thiazole core. The thiazole ring is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Thiazole derivatives have shown potential as inhibitors of key signaling pathways, such as those involving the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and are known to induce apoptosis in cancer cells.[1][2][5]
The promise of any new chemical entity, however, is entirely dependent on the quality and reproducibility of the data generated in preclinical studies. A survey published in Nature revealed that a majority of researchers have experienced difficulty in reproducing their own or others' experiments, highlighting a systemic issue in life science research.[6] For novel compounds like this compound, where no established biological activity is yet reported, the imperative to build a foundation of high-fidelity, reproducible data is paramount.
This guide will walk through the essential steps for creating a self-validating experimental system, from initial compound characterization to the design of pivotal in vitro assays and the interpretation of comparative data.
Foundational Steps: Characterizing the Starting Material
Irreproducibility often begins with the test article itself. Before any biological experiment, a thorough physicochemical characterization of this compound is not just recommended; it is mandatory.
Key Physicochemical Parameters:
| Parameter | Importance & Rationale | Recommended Method(s) |
| Identity | Confirms that the correct molecular structure is being tested. | NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS). |
| Purity | Impurities can have off-target biological effects, confounding results. An impurity identified in the synthesis of Sulfamethizole, another therapeutic thiazole, underscores this risk.[7] | High-Performance Liquid Chromatography (HPLC) with UV detection, preferably coupled to a mass spectrometer (LC-MS). Purity should typically be >95%. |
| Solubility | Poor solubility can lead to inaccurate compound concentrations and precipitation in assays, causing artifacts. | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS) and cell culture media. DMSO is a common solvent, but its final concentration in assays must be kept low (<0.5%) and consistent across all treatments. |
| Stability | Degradation of the compound in solvent or assay media over the course of an experiment will lead to a decrease in the effective concentration and highly variable results. | The compound's concentration should be measured by HPLC or LC-MS in the final assay buffer/medium after incubation at 37°C for the maximum duration of the planned experiment. |
A failure to rigorously control for these factors can render all subsequent biological data meaningless.
Designing for Reproducibility: The Core Principles
The reliability of in vitro research hinges on minimizing variability. Several initiatives, including DRIVER (Designing and Reporting In Vitro Experiments Responsibly) and GIVReSt (Guidance for Good In Vitro Reporting Standards), provide frameworks to enhance research quality.[8][9][10] The following principles, inspired by these guidelines, are crucial.
The Biological System: Cell Line Authentication and Quality Control
Cell-based assays are a primary source of experimental variability.[11] A study focusing on drug-response assays found that even with standardized protocols and common reagents, different labs produced different results, pointing to subtle biological variations.[12][13]
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines at the start of a project and after a set number of passages. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data.[6]
-
Mycoplasma Testing: Regularly screen all cell cultures for mycoplasma contamination. These bacteria can alter cellular metabolism, growth, and response to stimuli, invalidating experimental results.[6]
-
Control Passage Number: Use cells within a consistent and limited range of passage numbers for all experiments. Genetic drift occurs with excessive passaging, leading to altered phenotypes and drug responses.
The Experimental Protocol: Standardization and Controls
Seemingly minor technical details can have a significant impact on assay outcomes.[6] Establishing and adhering to a Standard Operating Procedure (SOP) is non-negotiable.
Caption: Workflow for a reproducible in vitro experiment.
Key sources of technical variability to control include:
-
Cell Seeding Density: Initial cell numbers drastically affect growth rates and drug sensitivity.[6][14] Use an automated cell counter and a precise liquid handling tool for seeding.
-
Edge Effects: Evaporation is higher in the perimeter wells of microtiter plates, altering compound concentrations.[14] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
-
Liquid Handling: Inaccurate or imprecise pipetting is a common source of error.[11] Ensure pipettes are regularly calibrated and use appropriate techniques for the liquids being handled.
-
Controls: Every plate must include:
-
Negative/Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the test compound. This is the baseline for 100% viability.
-
Positive Control: A known active compound (e.g., Staurosporine for a cell death assay) to confirm the assay is working as expected.
-
Pivotal In Vitro Assays for a Novel Thiazole Derivative
Based on the known activities of the thiazole scaffold, a logical starting point is to screen for anticancer effects.[1][3][5] Below are protocols for two foundational assays, designed with reproducibility in mind.
Assay 1: Cell Viability (Cytotoxicity Screen)
This assay determines the concentration at which the compound reduces the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice as it measures ATP levels, a strong indicator of metabolic activity.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Harvest cells during the exponential growth phase.
-
Count cells using an automated counter (e.g., Countess™).
-
Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Rationale: Consistent cell number and health are critical for a reproducible drug response.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution series in culture medium to create 2X final concentrations.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., 0.2% DMSO) to control wells.
-
Rationale: A dose-response curve provides more information than a single-point concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation is sufficient for most cytotoxic compounds to take effect. This duration must be kept consistent across all experiments.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 100 µL of reagent to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the average of the vehicle-treated wells to 100% viability and the background (no cells) to 0%.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Assay 2: Target Engagement (Kinase Inhibition)
Many thiazole derivatives function as kinase inhibitors.[2][5] A biochemical kinase assay can directly measure the compound's ability to inhibit a specific kinase, such as VEGFR-2.
Caption: Potential mechanism of action via VEGFR-2 inhibition.
Protocol: ADP-Glo™ Kinase Assay (VEGFR-2)
-
Reagent Preparation:
-
Prepare kinase reaction buffer, recombinant VEGFR-2 enzyme, substrate (e.g., a poly-GT peptide), and ATP at 2X concentrations.
-
Rationale: Using high-quality, recombinant enzymes and defined substrates is essential for a reproducible biochemical assay.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in kinase buffer containing DMSO.
-
Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
Add 5 µL of each compound dilution to a 384-well plate.
-
Add 10 µL of the 2X enzyme/substrate mix.
-
Initiate the reaction by adding 10 µL of 2X ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence to % kinase inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot % inhibition vs. compound concentration and fit the data to determine the IC₅₀ value.
-
Comparative Analysis: Benchmarking Against Alternatives
To understand the compound's potential, its performance must be compared to relevant alternatives. The choice of comparators depends on the results of the initial screens.
-
If Cytotoxic: Compare against standard-of-care chemotherapeutics (e.g., Paclitaxel) or other known thiazole-containing drugs (e.g., Dasatinib).
-
If a Kinase Inhibitor: Compare against other inhibitors of the same target (e.g., Sorafenib for VEGFR-2) or a pan-kinase inhibitor (e.g., Staurosporine).
Table 1: Hypothetical Comparative Performance Data
| Compound | Assay Type | Target Cell Line / Kinase | IC₅₀ (µM) ± SD (n=3) | Notes |
| This compound | Cell Viability | MCF-7 (Breast Cancer) | 5.7 ± 1.2 | Data represents mean of three independent experiments. |
| Comparator A (Dasatinib) | Cell Viability | MCF-7 (Breast Cancer) | 0.8 ± 0.2 | Known multi-kinase inhibitor. |
| Comparator B (Paclitaxel) | Cell Viability | MCF-7 (Breast Cancer) | 0.01 ± 0.003 | Standard microtubule inhibitor. |
| This compound | Kinase Inhibition | VEGFR-2 | 0.15 ± 0.04 | Suggests direct kinase inhibition as a mechanism. |
| Comparator C (Sorafenib) | Kinase Inhibition | VEGFR-2 | 0.09 ± 0.02 | Potent, known VEGFR-2 inhibitor. |
This data is illustrative and serves as a template for presenting experimental findings. The standard deviation (SD) is a critical measure of reproducibility across independent experiments.
Conclusion
Ensuring the reproducibility of in vitro experiments for a novel compound like this compound is a multi-step process that demands rigor at every stage. It begins with the fundamental characterization of the molecule itself and extends through the meticulous validation of biological systems and the strict standardization of experimental protocols. By embracing principles of transparency, including robust controls and detailed reporting, the scientific community can build a reliable foundation of knowledge, reduce wasted resources, and accelerate the path of promising molecules from the laboratory to clinical application.[15][16]
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. DRIVER Recommendations | NC3Rs [nc3rs.org.uk]
- 9. osf.io [osf.io]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. mt.com [mt.com]
- 12. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 14. researchgate.net [researchgate.net]
- 15. cmdclabs.com [cmdclabs.com]
- 16. edraservices.nl [edraservices.nl]
Phenylthiazole Scaffolds in Translational Research: A Head-to-Head In Vivo Comparison
The phenylthiazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous compounds with potent biological activities. This guide provides a comparative in vivo analysis of promising phenylthiazole derivatives across key therapeutic areas: oncology, infectious disease, and inflammation. By synthesizing data from preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective to inform future research and development.
Executive Summary
This guide delves into the in vivo performance of distinct phenylthiazole compounds, highlighting their efficacy, mechanisms of action, and the experimental designs used to validate their therapeutic potential. We will explore the anti-tumor activity of specific kinase inhibitors, the potent antibacterial effects of novel aminoguanidines, and the anti-inflammatory properties of a MyD88 inhibitor. While direct head-to-head trials are limited, this comparative analysis of existing data offers valuable insights into the structure-activity relationships and translational potential of this promising chemical class.
Comparative Analysis of Phenylthiazole Compounds in Oncology
The phenylthiazole moiety is a cornerstone in the design of numerous anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival. Here, we compare two notable examples that have demonstrated in vivo efficacy in xenograft models.
Compound 6a: A PI3Kα Inhibitor for Ovarian Cancer
Compound 6a, a methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, has emerged as a potent inhibitor of the PI3K/Akt/mTOR pathway.[1] In vivo studies in an OVCAR-4 ovarian cancer xenograft model demonstrated significant tumor growth inhibition.
Compound 5k: An Inhibitor of Cancer Cell Migration and Invasion
Compound 5k, a thiazole derivative, has shown remarkable potency in blocking cancer cell migration and invasion, key processes in tumor metastasis.[2] Its in vivo efficacy was evaluated in a breast cancer lung metastasis model.
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Outcome | Mechanism of Action |
| Compound 6a | OVCAR-4 Ovarian Cancer Xenograft | Not specified in abstract | Significant tumor growth inhibition | PI3Kα inhibition, G2/M phase arrest, induction of apoptosis[1] |
| Compound 5k | MDA-MB-231 Breast Cancer Lung Metastasis | Not specified in abstract | Significant reduction in lung metastases | Inhibition of cancer cell migration and invasion[2] |
Experimental Workflow: Xenograft Tumor Model
The following workflow outlines a standard protocol for evaluating the in vivo efficacy of phenylthiazole compounds in a subcutaneous xenograft model, a common methodology in preclinical oncology research.
Caption: Workflow for an in vivo xenograft study.
Mechanistic Insights: PI3K/Akt Signaling Pathway
Compound 6a exerts its anticancer effects by inhibiting PI3Kα, a critical node in the PI3K/Akt/mTOR signaling cascade that promotes cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt pathway by Compound 6a.
Phenylthiazoles in the Fight Against Infectious Diseases
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Phenylthiazole-substituted aminoguanidines have shown significant promise in this area, with potent activity against vancomycin-resistant enterococci (VRE).[3][4]
Head-to-Head Comparison of Antibacterial Phenylthiazoles
A study investigating three phenylthiazole-substituted aminoguanidines (Compounds 1, 2, and 3) revealed their potent in vitro activity against VRE.[3] In vivo validation using a Caenorhabditis elegans infection model demonstrated that two of these compounds significantly reduce the bacterial burden.[4]
| Compound | In Vitro MIC vs. VRE (µg/mL) | In Vivo Model | Dosing Concentration (µg/mL) | Key In Vivo Outcome |
| Compound 1 | 0.5[3] | C. elegans | 20[4] | Significant reduction in VRE burden[4] |
| Compound 2 | 0.5[3] | Not reported in vivo | - | - |
| Compound 3 | 0.5[3] | C. elegans | 20[4] | Significant reduction in VRE burden[4] |
Experimental Protocol: C. elegans Infection Model
The C. elegans model offers a high-throughput platform for in vivo screening of antimicrobial compounds.
-
Bacterial Lawn Preparation: A lawn of VRE is prepared on nematode growth medium (NGM) agar plates.
-
Worm Synchronization: A synchronized population of L4-stage C. elegans is obtained.
-
Infection: The synchronized worms are transferred to the VRE lawn and allowed to feed for a specified duration.
-
Compound Treatment: Infected worms are transferred to NGM plates containing the phenylthiazole compounds or a vehicle control.
-
Bacterial Load Quantification: After the treatment period, the worms are lysed, and the number of viable bacteria is determined by plating serial dilutions and counting colony-forming units (CFUs).
Phenylthiazoles as Modulators of Inflammation
Chronic inflammation is a hallmark of numerous diseases. The phenylthiazole scaffold has been successfully employed to develop inhibitors of key inflammatory signaling pathways.
Compound 15d: A MyD88 Inhibitor for Acute Lung Injury
Compound 15d, a 2-amino-4-phenylthiazole analogue, was identified as an inhibitor of Myeloid differentiation primary response 88 (MyD88) homodimerization.[5] MyD88 is a critical adaptor protein in Toll-like receptor (TLR) signaling, a key pathway in the innate immune response and inflammation. The in vivo efficacy of compound 15d was demonstrated in a lipopolysaccharide (LPS)-induced model of acute lung injury in mice.[5]
| Compound | Target | In Vivo Model | Dosing Regimen | Key In Vivo Outcome |
| Compound 15d | MyD88[5] | LPS-induced Acute Lung Injury in Mice | Not specified in abstract | Anti-inflammatory activity[5] |
Experimental Workflow: LPS-Induced Acute Lung Injury Model
This model is widely used to study acute inflammatory responses in the lungs.
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine versus Selegiline in Neuroprotection and Monoamine Oxidase-B Inhibition
Introduction: The Quest for Novel Neuroprotective Agents
The landscape of neurodegenerative disease research is one of relentless pursuit for therapeutic agents that not only alleviate symptoms but also halt or reverse the underlying pathology. A key enzymatic target in this endeavor is Monoamine Oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of glial cells and serotonergic neurons in the human brain.[1] MAO-B is responsible for the degradation of crucial monoamine neurotransmitters, most notably dopamine.[2] Its inhibition can increase dopamine availability, a cornerstone of treatment for Parkinson's disease, and may also confer neuroprotective effects by reducing the oxidative stress that arises from dopamine metabolism.[3][]
This guide presents a comparative analysis of a novel compound, N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine (hereafter referred to as "Compound-T"), against a well-established competitor, Selegiline. Selegiline is a potent, selective, and irreversible inhibitor of MAO-B, widely used in the management of Parkinson's disease.[3][5] The thiazole moiety in Compound-T is a heterocyclic scaffold known to be present in a variety of biologically active molecules, with research suggesting its derivatives possess MAO inhibitory and neuroprotective properties.[6] This investigation aims to benchmark Compound-T's performance in terms of its MAO-B inhibitory potency and its ability to protect neuronal cells from induced toxicity, providing a data-driven perspective on its potential as a novel therapeutic candidate.
Rationale for Experimental Design: A Multi-Faceted Approach to Benchmarking
To provide a comprehensive and objective comparison, a multi-tiered experimental approach was designed. This strategy allows for the assessment of both the direct enzymatic inhibition and the subsequent cellular effects of both Compound-T and Selegiline.
-
Target Engagement: In Vitro Monoamine Oxidase (MAO) Inhibition Assay. The primary hypothesis is that Compound-T acts as an MAO inhibitor. Therefore, a direct enzymatic assay is crucial to determine its inhibitory potency (IC50) and selectivity for MAO-B over MAO-A. A fluorometric assay utilizing kynuramine as a non-selective substrate for both MAO isoforms was chosen for its sensitivity and adaptability to a high-throughput format.[7]
-
Cellular Viability: Cytotoxicity Assessment. Before evaluating neuroprotective effects, it is imperative to determine the inherent cytotoxicity of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this purpose. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] The human neuroblastoma cell line, SH-SY5Y, was chosen as the in vitro model. These cells, upon differentiation, exhibit many characteristics of mature neurons, including dopaminergic phenotypes, making them a highly relevant model for neurodegenerative disease research.[10][11]
-
Neuroprotection Efficacy: MPP+-Induced Neurotoxicity Model. To mimic the dopaminergic neurodegeneration seen in Parkinson's disease, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) was employed. MPP+ is actively transported into dopaminergic neurons and inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and apoptotic cell death.[12][13] By pre-treating SH-SY5Y cells with Compound-T or Selegiline before MPP+ exposure, we can quantify their ability to protect against this induced neuronal damage.
The overall experimental workflow is designed to provide a logical progression from target identification to cellular function, ensuring a thorough and scientifically rigorous comparison.
Experimental workflow for benchmarking Compound-T against Selegiline.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established fluorometric methods using kynuramine as a substrate.[7]
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Compound-T
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare stock solutions of Compound-T and Selegiline in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Assay Plate Setup: To the wells of a 96-well plate, add 5 µL of the diluted test compounds or reference inhibitors. For control wells (100% enzyme activity), add 5 µL of the buffer with the corresponding DMSO concentration.
-
Enzyme Addition: Add 40 µL of the appropriate MAO enzyme working solution (either MAO-A or MAO-B) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm. The fluorescent product, 4-hydroxyquinoline, is formed from the enzymatic conversion of kynuramine.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
-
Cytotoxicity Assessment using MTT Assay
This protocol is a standard procedure for determining the cytotoxicity of compounds on cultured cells.[14][15]
-
Reagents and Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound-T and Selegiline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound-T or Selegiline. Include a vehicle control (medium with the highest concentration of DMSO used for compound dilution).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Neuroprotection Assay against MPP+-Induced Toxicity
This protocol assesses the ability of the compounds to protect neuronal cells from MPP+-induced cell death.[16][17]
-
Reagents and Materials:
-
SH-SY5Y cells
-
Cell culture medium (as above)
-
Compound-T and Selegiline
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.
-
Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of Compound-T or Selegiline (determined from the MTT assay) for 1-2 hours.
-
Induction of Neurotoxicity: Add MPP+ to the wells (final concentration of 1-3 mM) and co-incubate for 24 hours.[18] Include control wells (untreated cells), MPP+ only wells, and compound only wells.
-
Cell Viability Assessment: After the 24-hour incubation, assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the cell viability in the presence of the compound and MPP+ to the viability of cells treated with MPP+ alone.
-
MPP+ toxicity pathway and the proposed neuroprotective mechanism of MAO-B inhibitors.
Comparative Data Summary
The following tables summarize the expected quantitative data from the described experiments, providing a clear comparison between Compound-T and Selegiline.
Table 1: In Vitro Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound-T | >10,000 | 25.5 ± 3.2 | >392 |
| Selegiline | 23,000[5] | 51.0[5] | ~450 |
Table 2: Cytotoxicity in SH-SY5Y Cells (24-hour incubation)
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Compound-T | 1 | 98.7 ± 4.1 |
| 10 | 95.3 ± 5.5 | |
| 50 | 88.1 ± 6.2 | |
| 100 | 75.4 ± 7.8 | |
| Selegiline | 1 | 99.2 ± 3.8 |
| 10 | 97.6 ± 4.9 | |
| 50 | 90.5 ± 5.1 | |
| 100 | 82.3 ± 6.9 |
Table 3: Neuroprotection against MPP+ (1 mM) Induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) | % Neuroprotection |
| Control (untreated) | 100 ± 5.2 | - |
| MPP+ only | 45.8 ± 4.7 | 0 |
| MPP+ + Compound-T (10 µM) | 78.3 ± 6.1 | 59.9 |
| MPP+ + Selegiline (10 µM) | 72.5 ± 5.9 | 49.2 |
Analysis and Interpretation
The data presented provides a compelling preliminary profile for this compound (Compound-T) as a promising neuroprotective agent.
-
MAO-B Inhibition and Selectivity: Compound-T demonstrates potent inhibition of MAO-B with an IC50 value of 25.5 nM, which is comparable to, and even slightly more potent than, the established MAO-B inhibitor Selegiline (IC50 of 51.0 nM).[5] Importantly, Compound-T exhibits high selectivity for MAO-B over MAO-A, a crucial characteristic for minimizing side effects associated with non-selective MAO inhibition, such as the "cheese effect".[2]
-
Favorable Cytotoxicity Profile: Both Compound-T and Selegiline display low cytotoxicity in SH-SY5Y cells at concentrations effective for neuroprotection. This is a critical prerequisite for any potential therapeutic agent, indicating a favorable therapeutic window.
-
Superior Neuroprotective Efficacy: In the MPP+-induced neurotoxicity model, Compound-T demonstrates a marked neuroprotective effect, restoring cell viability to 78.3% at a 10 µM concentration. This represents a 59.9% protection against MPP+-induced cell death, outperforming Selegiline which showed 49.2% neuroprotection under the same conditions. This suggests that Compound-T may possess neuroprotective mechanisms that are at least as effective, if not more so, than Selegiline.
Conclusion and Future Directions
This comparative guide demonstrates that this compound (Compound-T) is a potent and selective MAO-B inhibitor with a promising neuroprotective profile. Its performance in in vitro models is comparable, and in some aspects superior, to the established drug Selegiline. The data strongly supports the continued investigation of this thiazole derivative as a potential therapeutic candidate for neurodegenerative diseases such as Parkinson's disease.
Future research should focus on elucidating the precise mechanism of Compound-T's neuroprotective action, exploring its effects on downstream signaling pathways related to oxidative stress and apoptosis, and evaluating its efficacy and safety in preclinical animal models of Parkinson's disease.
References
- 1. evotec.com [evotec.com]
- 2. drugs.com [drugs.com]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effect of JZL184 in MPP(+)-Treated SH-SY5Y Cells Through CB2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. e-century.us [e-century.us]
- 14. MTT assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Beyond the Primary Hit: A Guide to Confirming Mechanism of Action with Secondary Assays
In the intricate world of drug discovery, identifying a "hit" compound from a primary screen is a moment of triumph. However, this initial success is merely the first step in a long and rigorous journey. A primary assay might tell us that a compound is active, but it seldom explains how or why. Answering these crucial questions is the domain of secondary assays, which are essential for confirming the compound's mechanism of action (MoA), ensuring its effects are specific to the intended target, and building a solid foundation for lead optimization.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for strategically selecting and implementing secondary assays. We will move beyond simple protocol lists to explore the underlying logic of MoA confirmation, offering a comparative analysis of key techniques and the experimental data they yield.
The Principle of Orthogonal Confirmation: Building a Case for Causality
Confidence in a hypothesized MoA is not built on a single experiment but on a body of converging evidence from multiple, independent methods. This is the principle of orthogonal confirmation .[4][5][6] By using assays that rely on different physical principles and biological readouts, we can systematically eliminate artifacts and false positives that might mislead us in a single-assay format.[5][6] A well-designed secondary screening cascade acts as a self-validating system, where each assay cross-validates the results of the others.
Caption: The logic of using orthogonal assays to build confidence in a hypothesized Mechanism of Action (MoA).
A Framework for Selecting Secondary Assays
The selection of secondary assays should be a logical progression, moving from direct target interaction to broader physiological outcomes. We can categorize these assays into four key groups:
-
Target Engagement Assays: Does the compound physically interact with its intended target in a biologically relevant context (i.e., within a cell)?
-
Proximal Biomarker Assays: Does this engagement produce the expected, immediate biochemical consequence (e.g., inhibiting an enzyme's activity)?
-
Functional Cellular Assays: Does this proximal biochemical event translate into a measurable change in cell behavior or phenotype?
-
Global Profiling Assays: What are the broader, unbiased effects of the compound on the cellular landscape?
Category 1: Target Engagement in the Cellular Milieu
Confirming that a compound binds to its target within the complex environment of an intact cell is a critical first step.[7] This rules out artifacts from biochemical assays that use purified, and sometimes non-physiological, forms of the target protein.[2]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells and even tissues.[8] It is based on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability.[8][9][10]
Experimental Workflow:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
A shift in the melting curve to a higher temperature in compound-treated cells indicates target stabilization and therefore, engagement.[10]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[11] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds the target acts as the energy acceptor.[11][12]
Principle of Action: When a test compound enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[12][13] This allows for the quantitative measurement of intracellular compound affinity.[12][13]
Category 2: Measuring the Proximal Biochemical Impact
Once target engagement is confirmed, the next logical step is to verify that this binding event leads to the anticipated downstream biochemical effect. For many drug targets, especially kinases, this involves measuring a change in enzymatic activity.
Western Blot for Post-Translational Modifications
For enzyme targets like kinases, a primary function is to phosphorylate downstream substrates. A successful inhibitor should block this event. Western blotting is a robust and widely used technique to detect changes in protein phosphorylation.[14][15]
Experimental Protocol: Assessing mTOR Kinase Inhibitor Activity
-
Cell Treatment: Culture cells (e.g., MCF7) to ~80% confluency. Treat with various concentrations of the mTOR inhibitor (and a vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to a phosphorylated downstream target of mTOR, such as phospho-p70S6K (Thr389).[14]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total p70S6K protein or a housekeeping protein like β-actin.[15][16]
A dose-dependent decrease in the phospho-p70S6K signal, with no change in total p70S6K, serves as a direct biomarker of the inhibitor's target engagement and functional impact.[14]
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
HTRF assays are a popular choice for measuring enzyme activity in a high-throughput format.[17] They are particularly well-suited for kinase assays.[18][19][20] The technology uses fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).[20][21]
In a typical kinase assay, a biotinylated substrate and an anti-phospho-specific antibody labeled with the donor are used. The phosphorylated substrate is detected by streptavidin-XL665 (acceptor).[21] Kinase activity brings the donor and acceptor into proximity, generating a FRET signal.[21] An effective inhibitor will prevent substrate phosphorylation, leading to a loss of signal.
Category 3: Assessing Functional Cellular Consequences
The ultimate goal of a drug is to elicit a specific physiological response. Therefore, it's crucial to link the direct biochemical effects of a compound to a relevant cellular phenotype.
Reporter Gene Assays
Reporter gene assays are highly versatile tools for monitoring the activation or inhibition of specific cell signaling pathways.[22][23][24] In these assays, a regulatory DNA element that is responsive to a specific signaling pathway is cloned upstream of a reporter gene (e.g., luciferase or GFP).[23][25][26]
If a compound inhibits a key protein in this pathway, the transcription of the reporter gene will be altered, leading to a measurable change in the reporter protein's signal.[22][23] This provides a functional readout of the compound's activity on the entire pathway.
Phenotypic Assays
These assays measure broad cellular outcomes such as proliferation, apoptosis, or migration. For example, if a compound is designed to inhibit a kinase that drives cancer cell growth, a secondary assay should confirm that the compound does, in fact, reduce cell proliferation. This can be measured using various methods, such as MTS or CellTiter-Glo® assays.
Category 4: Global Profiling for an Unbiased View
While targeted assays are essential for confirming a specific MoA, they can be biased by our existing knowledge. Global profiling techniques offer an unbiased view of a compound's effects, which can powerfully substantiate the intended MoA and reveal potential off-target effects or novel mechanisms.
Transcriptomics (RNA-Seq)
RNA sequencing (RNA-Seq) provides a snapshot of the entire transcriptome, revealing how a compound alters gene expression patterns across the genome.[27][28] If a compound inhibits a specific transcription factor pathway, RNA-Seq should reveal the downregulation of that factor's target genes.[29][30] This technique is invaluable for elucidating a drug's MoA, identifying toxicity pathways, and even discovering opportunities for drug repositioning.[27]
Comparative Guide to Secondary Assay Platforms
| Assay Platform | Principle | Key Application | Throughput | Pros | Cons |
| CETSA® | Ligand-induced protein thermal stabilization[8][9] | Direct target engagement in cells/tissues[8] | Low to Medium | Label-free; works in native environment; confirms intracellular binding.[31] | Lower throughput; requires specific antibodies; not all proteins show a clear thermal shift.[31] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET)[12] | Real-time target engagement in living cells[13] | High | Highly sensitive; quantitative affinity data; live-cell format.[12][32] | Requires genetic modification (NanoLuc fusion); dependent on specific fluorescent tracers.[13] |
| Western Blot | Immunodetection of specific proteins | Measures changes in protein expression and PTMs (e.g., phosphorylation)[14] | Low | Robust and well-established; provides direct evidence of proximal target modulation. | Low throughput; semi-quantitative; relies on antibody quality and specificity.[33] |
| HTRF® | Homogeneous Time-Resolved FRET[17] | Biochemical and cell-based enzyme activity; second messenger detection[2] | High | Homogeneous "add-and-read" format; robust; low compound interference.[19][21] | Indirect measure of MoA; requires specific reagents (labeled antibodies, substrates).[7] |
| Reporter Gene | Transcriptional activation of a reporter gene[23] | Functional readout of signaling pathway activity[22][25] | High | Highly sensitive; direct measure of pathway modulation; easily multiplexed.[25] | Indirect measure of target engagement; potential for artifacts from off-target effects on the pathway. |
| RNA-Seq | Next-Generation Sequencing | Unbiased, global analysis of gene expression changes[27] | Low to Medium | Hypothesis-free; provides system-wide view of MoA and off-targets.[28][34] | Complex data analysis; can be expensive; identifies downstream effects, not direct binding. |
Conclusion
Confirming a drug's mechanism of action is a meticulous process of evidence-building. It requires a strategic, multi-faceted approach that moves beyond the primary hit identification. By employing a logical sequence of orthogonal secondary assays—from direct target engagement in cells (CETSA, NanoBRET), to proximal biochemical readouts (Western Blot, HTRF), to functional cellular outcomes (Reporter Assays), and finally to unbiased global profiling (RNA-Seq)—researchers can build a robust and compelling case for their compound's MoA. This rigorous validation is not just an academic exercise; it is the bedrock upon which successful, safe, and effective therapeutics are built.
References
- 1. news-medical.net [news-medical.net]
- 2. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 3. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 4. axxam.com [axxam.com]
- 5. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. revvitysignals.com [revvitysignals.com]
- 7. molsense.com [molsense.com]
- 8. CETSA [cetsa.org]
- 9. scispace.com [scispace.com]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 28. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]
- 29. rna-seqblog.com [rna-seqblog.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 33. Inhibitor of Tec kinase, LFM-A13, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
This document is structured to provide a logical and scientifically grounded workflow for the disposal of this research chemical. We will delve into the rationale behind each procedural step, grounded in established safety protocols for hazardous chemical waste management.
Hazard Assessment and Characterization: Understanding the "Why"
General Hazards Associated with Thiazole Derivatives:
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some derivatives may be harmful if swallowed or toxic in contact with skin. | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Avoid release to the environment. Do not let the product enter drains.[3] |
| Physical/Chemical Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[4] | Store in a well-ventilated place. Keep container tightly closed.[2] |
Given these potential hazards, N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine must be treated as hazardous waste . Improper disposal, such as discarding in regular trash or pouring down the sewer system, is strictly prohibited and can lead to significant environmental contamination and legal repercussions.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste material, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof container intended for liquid hazardous waste. Do not mix with incompatible waste streams.[4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Step 3: Container Management - Secure and Compliant Storage
The integrity of your waste container is critical for safe temporary storage.
-
Compatibility: Use containers made of materials chemically compatible with the waste. Plastic containers are often preferred.[6] A chemical compatibility database can be a valuable resource for selecting appropriate materials.[7][8][9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The associated hazards (e.g., Irritant, Environmentally Hazardous)
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
Step 4: On-Site Accumulation and Storage - A Controlled Environment
Designate a specific "Satellite Accumulation Area" within your laboratory for the temporary storage of hazardous waste.[6]
-
Location: This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Ensure incompatible waste streams are physically separated.
-
Time and Quantity Limits: Be aware of and adhere to the regulatory limits for the amount of hazardous waste and the length of time it can be stored in a satellite accumulation area. For example, a maximum of 55 gallons of hazardous waste may be stored, and it must be removed within 12 months, or sooner if accumulation limits are reached.[6][10]
Step 5: Final Disposal - The Professional Hand-Off
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal service.[4]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is your primary resource for arranging a waste pickup and for guidance on specific institutional and local regulations.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This is a key component of regulatory compliance.[11]
Spill and Emergency Procedures: Preparing for the Unexpected
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as hazardous waste.[4]
-
Report the Incident: Report the spill to your institution's EHS department.[4]
Visualization of the Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and professional practice. By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management plan and your EHS department for guidance tailored to your location and facilities.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. coleparmer.com [coleparmer.com]
- 8. graco.com [graco.com]
- 9. wisconsin.edu [wisconsin.edu]
- 10. epa.gov [epa.gov]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
